molecular formula C53H99N15O12 B593322 Pktpkkakkl

Pktpkkakkl

カタログ番号: B593322
分子量: 1138.4 g/mol
InChIキー: ZSZMVAFYNVHXHA-BJSZDZKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The native peptide PKTPKKAKKL is a sequence derived from histone H1 that is specifically docked in the active site of cyclin-dependent kinase 5 (CDK5) . It serves as an effective and well-characterized substrate for CDK5, with a Michaelis constant (Km) of 40 µM, making it a reliable tool for in vitro kinase assays to study CDK5 activity and inhibition . CDK5 is a serine/threonine kinase critical for neuronal development and function, and its dysregulation is implicated in various neurodegenerative diseases, such as Alzheimer's disease, as well as in cancer pathologies . Beyond its neurological roles, research has shown that CDK5 also plays a part in metabolic pathways, including the phosphorylation and activation of S6K1 in insulin-stimulated adipocytes, which influences lipid metabolism . This peptide is offered in a lyophilized form, is of high purity (≥95% by HPLC), and comes in 1 mg quantities. For research purposes only. Not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H99N15O12/c1-32(2)31-41(53(79)80)66-49(75)38(19-7-12-26-56)64-47(73)37(18-6-11-25-55)61-44(70)33(3)60-46(72)36(17-5-10-24-54)63-48(74)39(20-8-13-27-57)65-51(77)42-23-16-30-68(42)52(78)43(34(4)69)67-50(76)40(21-9-14-28-58)62-45(71)35-22-15-29-59-35/h32-43,59,69H,5-31,54-58H2,1-4H3,(H,60,72)(H,61,70)(H,62,71)(H,63,74)(H,64,73)(H,65,77)(H,66,75)(H,67,76)(H,79,80)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZMVAFYNVHXHA-BJSZDZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H99N15O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1138.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the PI3K/Akt/mTOR Signaling Pathway: From Core Mechanisms to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling network is a pivotal intracellular pathway that governs a multitude of fundamental cellular activities, including growth, proliferation, survival, and metabolism.[1][2] Its intricate regulation and the frequency of its dysregulation in human pathologies, most notably cancer, have established it as a paramount subject of investigation and a critical target for therapeutic intervention.[1][3] This guide provides a comprehensive exploration of the PI3K/Akt/mTOR pathway, dissecting its core components, activation mechanisms, downstream effectors, and its multifaceted role in disease. Furthermore, we present detailed, field-proven methodologies for interrogating this pathway, offering a robust framework for researchers and drug development professionals aiming to understand and manipulate this critical signaling axis.

Introduction: The Central Role of PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway functions as a central node, integrating a wide array of extracellular signals to produce appropriate intracellular responses. These signals, which include growth factors, hormones, and cytokines, are crucial for maintaining cellular homeostasis.[1][4] The pathway's discovery can be traced back to early efforts to understand insulin receptor signaling, which led to the identification of its key components.[5] The core of this signaling cascade involves the generation of a lipid second messenger, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), by PI3K, which in turn leads to the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][4] Activated Akt then phosphorylates a vast number of downstream substrates, including the mammalian target of rapamycin (mTOR), to orchestrate a complex cellular program.[5]

Given its fundamental role, it is not surprising that aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human diseases.[3] In oncology, mutations that lead to the overactivation of this pathway are frequently observed, contributing to neoplastic transformation and tumor progression.[1] Consequently, the development of inhibitors targeting various nodes of this pathway represents a major focus in modern drug discovery.[4]

Core Components and Mechanism of Pathway Activation

The activation of the PI3K/Akt/mTOR pathway is a tightly regulated, multi-step process that begins at the cell surface and culminates in the nucleus and cytoplasm.

2.1. Upstream Activation: Receptor Tyrosine Kinases and PI3K

The cascade is typically initiated by the binding of extracellular ligands, such as growth factors, to their corresponding receptor tyrosine kinases (RTKs) on the cell surface.[1][4] This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain of the receptor.[4]

The phosphorylated tyrosine residues serve as docking sites for the regulatory subunit (p85) of Class IA PI3Ks. This interaction recruits the catalytic subunit (p110) of PI3K to the plasma membrane, leading to its allosteric activation.[2] Once activated, the p110 subunit phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the critical second messenger, PIP3.[5]

2.2. The Central Mediator: Akt (Protein Kinase B)

PIP3 at the plasma membrane acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3][6] The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1, leading to its partial activation.[3]

For full enzymatic activity, Akt requires a second phosphorylation event at serine 473 (Ser473) within its C-terminal hydrophobic motif.[6] The primary kinase responsible for this phosphorylation is the mTOR complex 2 (mTORC2).[6] Other kinases, such as DNA-dependent protein kinase (DNA-PK), have also been shown to phosphorylate this site.[6]

2.3. Negative Regulation: The Role of PTEN

The activity of the PI3K/Akt pathway is tightly controlled by negative regulators. The most critical of these is the phosphatase and tensin homolog (PTEN), a tumor suppressor that is frequently mutated or lost in human cancers.[4] PTEN antagonizes PI3K signaling by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.[3]

PI3K_Akt_Activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85-p110) RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (inactive) PIP3->Akt recruits PDK1->Akt mTORC2 mTORC2 pAkt_T308 p-Akt (T308) (partially active) pAkt_S473 p-Akt (T308, S473) (fully active) mTORC2->pAkt_T308 PTEN PTEN PTEN->PIP3 dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK binds

Caption: Activation cascade of the PI3K/Akt signaling pathway.

Downstream Effectors and Cellular Functions

Fully activated Akt orchestrates a wide range of cellular processes by phosphorylating a plethora of downstream substrates. These functions are critical for normal cellular physiology and are often hijacked in disease states.

3.1. Regulation of Cell Growth and Proliferation: The mTORC1 Axis

A key downstream effector of Akt is the mTOR complex 1 (mTORC1). Akt promotes mTORC1 activity through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC), which is a negative regulator of mTORC1.[5] Activated mTORC1 then phosphorylates its downstream targets, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

3.2. Promotion of Cell Survival

Akt enhances cell survival by inhibiting apoptosis through several mechanisms. It can phosphorylate and inactivate pro-apoptotic proteins such as BAD and caspase-9. Additionally, Akt can phosphorylate and inhibit the Forkhead box O (FOXO) family of transcription factors, preventing the expression of genes involved in apoptosis.[5]

3.3. Control of Cell Cycle Progression

The PI3K/Akt pathway also influences the cell cycle. Akt can phosphorylate and inhibit the cell cycle inhibitors p21Cip1/Waf1 and p27Kip1, thereby promoting cell cycle progression.[1]

Quantitative Data: IC50 Values of Select PI3K/Akt/mTOR Pathway Inhibitors

InhibitorTarget(s)IC50 (nM)Disease Context
Pictilisib (GDC-0941) Pan-PI3K3Solid Tumors
Idelalisib (CAL-101) PI3Kδ2.5Hematological Malignancies
MK-2206 Allosteric Akt inhibitor8Solid Tumors
Everolimus (RAD001) mTORC12Renal Cell Carcinoma, Breast Cancer
Gedatolisib (PF-05212384) Dual PI3K/mTOR0.4 (PI3Kα), 1.6 (mTOR)Solid Tumors

Note: IC50 values can vary depending on the assay conditions and cell type.

Experimental Methodologies for Pathway Interrogation

A thorough investigation of the PI3K/Akt/mTOR pathway requires a multi-pronged experimental approach. The following protocols provide a framework for assessing the activation state and functional consequences of this signaling cascade.

4.1. Protocol: Western Blot Analysis of Pathway Activation

This protocol allows for the semi-quantitative assessment of the phosphorylation status of key pathway components.

Materials:

  • Cell lines of interest (e.g., MCF-7, PC-3)

  • Growth factor (e.g., EGF, IGF-1)

  • Pathway inhibitor (e.g., LY294002, Rapamycin)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K, anti-S6K)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours before treatment with growth factors and/or inhibitors for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

4.2. Protocol: In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a specific kinase in the pathway.

Materials:

  • Immunoprecipitated kinase of interest (e.g., Akt)

  • Kinase-specific substrate (e.g., GSK-3 fusion protein)

  • Kinase reaction buffer

  • [γ-³²P]ATP

  • Scintillation counter

Procedure:

  • Immunoprecipitation: Lyse treated cells and immunoprecipitate the kinase of interest using a specific antibody.

  • Kinase Reaction: Resuspend the immunoprecipitated kinase in kinase reaction buffer containing the substrate and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Detection: Stop the reaction and measure the incorporation of ³²P into the substrate using a scintillation counter.

Experimental_Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant WB Western Blot Quant->WB IP Immunoprecipitation Quant->IP Analysis_WB Analysis of Phosphorylation WB->Analysis_WB KA Kinase Assay IP->KA Analysis_KA Analysis of Kinase Activity KA->Analysis_KA

Caption: Workflow for analyzing PI3K/Akt pathway activity.

The PI3K/Akt/mTOR Pathway in Disease and as a Therapeutic Target

The profound influence of the PI3K/Akt/mTOR pathway on cellular life and death decisions makes its dysregulation a common driver of human disease.

5.1. Cancer

In cancer, hyperactivity of this pathway is a frequent event, driven by various genetic alterations.[4] These include activating mutations in the genes encoding the PI3K catalytic subunit (PIK3CA), loss-of-function mutations in the tumor suppressor PTEN, and activating mutations in Akt itself.[1][4] This sustained signaling promotes uncontrolled cell proliferation, survival, and resistance to therapy.[7] The central role of this pathway in tumorigenesis has made it an attractive target for the development of anti-cancer drugs, with several inhibitors already approved for clinical use.

5.2. Diabetes and Metabolic Disorders

The PI3K/Akt pathway is a critical component of insulin signaling. In metabolic tissues such as liver, muscle, and adipose tissue, insulin-stimulated activation of PI3K and Akt is essential for glucose uptake and glycogen synthesis. Insulin resistance, a hallmark of type 2 diabetes, is often associated with impaired PI3K/Akt signaling.

Conclusion and Future Directions

The PI3K/Akt/mTOR pathway remains a subject of intense research due to its central role in cellular physiology and its frequent dysregulation in disease. While significant progress has been made in understanding its complexities and in developing targeted therapies, many questions remain. Future research will likely focus on elucidating the intricate crosstalk between this pathway and other signaling networks, understanding the mechanisms of resistance to targeted inhibitors, and developing novel therapeutic strategies to more effectively modulate its activity for the treatment of a wide range of human diseases. The continued development of sophisticated research tools and methodologies will be paramount to achieving these goals.

References

  • Akt/PKB signaling pathway - Wikipedia. Available at: [Link]

  • PI3K-PKB/Akt Pathway - SciSpace. Available at: [Link]

  • PI3K-AKT Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • PI3K-Akt signaling pathway - Cusabio. Available at: [Link]

  • Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PubMed Central. Available at: [Link]

Sources

A Technical Guide to the Discovery, Synthesis, and Application of the CDK5 Substrate Peptide, Pktpkkakkl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the peptide Pktpkkakkl, a critical tool in the study of Cyclin-dependent kinase 5 (CDK5). We will delve into its discovery as a potent CDK5 substrate, provide a detailed methodology for its chemical synthesis, and explore its application in kinase activity assays, which are fundamental to the development of novel therapeutics targeting CDK5-related pathologies.

Part 1: The Discovery and Significance of this compound

The peptide this compound, with the sequence Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu, was not "discovered" in the traditional sense of novel drug identification. Instead, it was identified from a known protein, Histone H1.[1][2][3] Researchers investigating the substrate specificity of CDK5 found that this specific sequence from Histone H1 is efficiently recognized and phosphorylated by the kinase.[1][3]

This peptide is a highly effective substrate for CDK5, exhibiting a Michaelis constant (Km) of 40 µM, which indicates a strong binding affinity to the kinase's active site.[1][2] This high affinity and specificity make this compound an invaluable tool for researchers studying the function and regulation of CDK5. Its primary application is in in vitro kinase assays to quantify CDK5 enzymatic activity and to screen for potential inhibitors.[4]

CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, particularly in the central nervous system, including neuronal migration, neurite outgrowth, and synaptogenesis.[5] Dysregulation of CDK5 activity has been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in cancer.[5][6][7] Consequently, the ability to accurately measure CDK5 activity using substrates like this compound is fundamental to developing therapeutic strategies that target this kinase.[7]

Part 2: Chemical Synthesis of this compound

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS relies on a repeating cycle of three main steps:

  • Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid.

  • Coupling: Activation and coupling of the next Fmoc-protected amino acid in the sequence.

  • Washing: Removal of excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence. The side chains of reactive amino acids (like Lysine and Threonine) are protected with permanent protecting groups that are only removed at the final cleavage step.

Experimental Protocol: Solid-Phase Synthesis of this compound

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Ether (for precipitation)

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

  • First Deprotection: Remove the Fmoc group from the Leucine on the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Cycle 1 - Lysine):

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Lys, Ala, Lys, Pro, Thr, Lys, Pro).

  • Final Deprotection: After the final amino acid (Proline) is coupled, perform a final Fmoc deprotection with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc and tBu).

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value (1138.45 g/mol ).[2]

    • Assess the purity of the peptide by analytical RP-HPLC (should be ≥95%).[1]

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a stable, powdered final product. Store at -20°C.[1][2]

Visualization of Synthesis Workflow

SPPS_Workflow Resin Fmoc-Leu-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple next Fmoc-AA (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Cycle Repeat 8x for PKTPKKAK Wash2->Cycle Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Cycle->Deprotect Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize Lyophilize Lyophilize Characterize->Lyophilize Final Pure this compound Peptide Lyophilize->Final

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Part 3: Application in a CDK5 Kinase Activity Assay

This compound is frequently used in radiometric or fluorescence-based kinase assays to measure the activity of CDK5. The general principle involves incubating CDK5 with the peptide substrate and a phosphate donor (ATP). The amount of phosphorylated peptide is then quantified.

Experimental Protocol: In Vitro CDK5 Kinase Assay

Materials:

  • Recombinant active CDK5/p25 enzyme complex

  • This compound peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP (for radiometric assay) or unlabeled ATP (for antibody-based detection)

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation fluid and counter

  • Optional: Phospho-specific antibody for non-radioactive detection (e.g., ELISA)

Step-by-Step Methodology:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase buffer, a known concentration of this compound, and the compound to be tested (or vehicle control).

  • Initiate Reaction: Add the CDK5/p25 enzyme to the reaction mix. To start the phosphorylation reaction, add ATP (spiked with [γ-³²P]ATP for the radiometric assay).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Quantify Phosphorylation (Radiometric Method):

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity remaining on the paper (representing the phosphorylated peptide) using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate incorporated into the this compound peptide. When screening for inhibitors, compare the activity in the presence of the test compound to the vehicle control to determine the percent inhibition.

Visualization of Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Mix Prepare Reaction Mix: - Kinase Buffer - this compound - Test Compound AddEnzyme Add CDK5/p25 Enzyme Mix->AddEnzyme AddATP Initiate with [γ-³²P]ATP AddEnzyme->AddATP Incubate Incubate at 30°C AddATP->Incubate Stop Stop Reaction Incubate->Stop Spot Spot onto Phosphocellulose Paper Stop->Spot Wash Wash to remove unincorporated ATP Spot->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (% Inhibition) Count->Analyze

Caption: Workflow for a radiometric CDK5 kinase assay using this compound.

Part 4: Data Interpretation and Quality Control

Synthesis Validation:

  • Mass Spectrometry: The observed mass should be within ±1 Da of the theoretical mass (C₅₃H₉₉N₁₅O₁₂ = 1138.45 Da).[2]

  • HPLC Purity: The chromatogram from the analytical RP-HPLC should show a single major peak, indicating a purity of ≥95%.[1]

Kinase Assay Validation:

  • Signal-to-Background Ratio: The radioactive counts in the positive control (with enzyme) should be significantly higher than in the negative control (without enzyme).

  • Z'-factor: For high-throughput screening, a Z'-factor > 0.5 indicates a robust and reliable assay.

  • IC₅₀ Determination: For inhibitor screening, plot the percent inhibition against a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

The peptide this compound, derived from Histone H1, is a cornerstone tool for the study of CDK5. Its well-defined sequence and high affinity for CDK5 make it an ideal substrate for in vitro kinase assays. The straightforward solid-phase synthesis allows for its reliable production in a laboratory setting. By enabling the accurate measurement of CDK5 activity, this compound plays a vital role in basic research and in the discovery and development of therapeutic agents for a range of diseases linked to CDK5 dysregulation.

References

  • CDK5 Substrate [this compound] - 1 mg - Anaspec . Anaspec. [Link]

  • Dynamics of Cdk1 Substrate Specificity during the Cell Cycle . National Institutes of Health. [Link]

  • CDK5 Substrate [this compound], Biotinylated . Chinapeptides. [Link]

  • Physiological and Pathological Roles of Cdk5: Potential Directions for Therapeutic Targeting in Neurodegenerative Disease . ACS Publications. [Link]

  • Biological functions of CDK5 and potential CDK5 targeted clinical treatments . National Institutes of Health. [Link]

  • Biological functions of CDK5 and potential CDK5 targeted clinical treatments . Oncotarget. [Link]

  • Crystal structure of death-associated protein kinase 1 in complex with the dietary compound resveratrol . National Institutes of Health. [Link]

  • Target-Specific Assays . Reaction Biology. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of the CDK5 Substrate Peptide, Pktpkkakkl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide Pktpkkakkl, derived from the C-terminal domain of histone H1, serves as a crucial tool in the study of cyclin-dependent kinase 5 (CDK5). Its sequence, Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu, represents a primary recognition and phosphorylation site for this proline-directed serine/threonine kinase. Understanding the physical and chemical properties of this peptide is paramount for its effective use in kinase assays, inhibitor screening, and broader research into the physiological and pathological roles of CDK5, particularly in the context of neurodegenerative diseases. This guide provides a comprehensive overview of the known characteristics of this compound, detailed protocols for its use, and an exploration of its biological significance.

Introduction: The Significance of this compound as a CDK5 Substrate

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, with its activity being most prominent in post-mitotic neurons.[1] Unlike canonical CDKs that regulate the cell cycle, CDK5 plays a critical role in neuronal development, synaptic plasticity, and other key functions within the central nervous system. Dysregulation of CDK5 activity has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1]

The this compound peptide is a synthetic substrate that mimics the phosphorylation site of histone H1, a natural substrate of CDK5.[2] Its sequence contains the minimal consensus motif (S/T)PX(K/H/R) recognized by CDK5, making it an effective and specific tool for in vitro kinase assays.[3] The use of this peptide allows for the precise measurement of CDK5 activity and the evaluation of potential therapeutic inhibitors. This guide will delve into the fundamental physical and chemical properties of this compound, providing researchers with the necessary information for its accurate and reproducible use in experimental settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in quantitative assays.

Physical Properties

The physical characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Amino Acid Sequence Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu[2]
One-Letter Code This compound[2]
Molecular Formula C₅₃H₉₉N₁₅O₁₂[2]
Molecular Weight 1138.45 g/mol [2]
Appearance Lyophilized white powderGeneral peptide characteristics
CAS Registry Number 164669-07-2[2]
Storage Conditions -20 ± 5 °C[2]
Chemical Properties

The chemical properties of this compound are largely determined by the constituent amino acids and their sequence.

PropertyDescriptionSource(s)
Purity Typically ≥95% (as determined by HPLC)
Isoelectric Point (pI) Predicted to be in the basic range (approximately 10.5 - 11.5) due to the high content of lysine residues. An exact experimental value is not readily available in the literature.[4]
Solubility As a highly basic peptide, this compound is generally soluble in aqueous solutions. For optimal solubility, reconstitution in sterile, distilled water is recommended. If solubility issues arise, the use of a dilute acidic buffer (e.g., 0.1% acetic acid) can be beneficial. It is advisable to first test the solubility of a small amount of the peptide before preparing a stock solution.[5][6]
Stability In its lyophilized form and stored at -20°C, the peptide is stable for an extended period. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for short periods at 4°C, but for long-term storage, freezing at -20°C or -80°C is advised. The presence of proline can confer some resistance to proteolytic degradation.
Reactivity The primary reactive sites are the ε-amino groups of the lysine residues and the N-terminal proline. These sites can be susceptible to modification, such as acylation or alkylation, under specific chemical conditions. The threonine residue is the site of phosphorylation by CDK5.[7]

Biological Function and Significance

Role in the CDK5 Signaling Pathway

This compound serves as a model substrate for investigating the CDK5 signaling pathway. CDK5, when activated by its regulatory subunits p35 or p39, phosphorylates a wide range of downstream targets, including histone H1.[8] The phosphorylation of histone H1 by CDK5 is believed to play a role in chromatin remodeling and gene expression, although the precise downstream effects are still under investigation.[8]

The aberrant hyperactivation of CDK5, often associated with the cleavage of p35 to the more stable p25 fragment, is a key event in the pathology of several neurodegenerative diseases.[1] This hyperactivation leads to the hyperphosphorylation of various substrates, contributing to neuronal dysfunction and cell death.

CDK5_Signaling_Pathway p35 p35 CDK5_active CDK5/p35 (active) p35->CDK5_active Activation p25 p25 p35->p25 CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active CDK5_hyperactive CDK5/p25 (hyperactive) CDK5_inactive->CDK5_hyperactive Histone_H1 Histone H1 (this compound sequence) CDK5_active->Histone_H1 Phosphorylation p_Histone_H1 Phosphorylated Histone H1 Histone_H1->p_Histone_H1 Chromatin_Remodeling Chromatin Remodeling & Gene Expression p_Histone_H1->Chromatin_Remodeling Neurotoxicity Neurotoxic Insult (e.g., Aβ, oxidative stress) Calpain Calpain Neurotoxicity->Calpain Activates Calpain->p35 Cleavage p25->CDK5_hyperactive Hyperactivation Hyperphosphorylation Substrate Hyperphosphorylation CDK5_hyperactive->Hyperphosphorylation Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Hyperphosphorylation->Neuronal_Dysfunction

Figure 1: Simplified CDK5 signaling pathway illustrating the phosphorylation of Histone H1.

Experimental Protocols and Workflows

Peptide Reconstitution

Proper reconstitution of the lyophilized this compound peptide is critical for accurate and reproducible experimental results.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Based on the high basicity of the peptide, sterile, high-purity water is the recommended initial solvent.[5]

  • Initial Solubilization: Add the desired volume of sterile water to the vial to achieve a stock concentration (e.g., 1-2 mg/mL).[4]

  • Gentle Mixing: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. Sonication can be used to aid dissolution if necessary.[6]

  • Acidification (if necessary): If the peptide does not fully dissolve in water, add a small volume of 10-30% acetic acid dropwise until the solution clears.[9]

  • Aliquoting and Storage: Once fully dissolved, it is highly recommended to create single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]

Peptide_Reconstitution_Workflow Start Lyophilized this compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Add_Solvent Add Sterile Water Equilibrate->Add_Solvent Mix Gentle Mixing (Vortex/Swirl) Add_Solvent->Mix Check_Solubility Check for Complete Dissolution Mix->Check_Solubility Acidify Add Dilute Acetic Acid (if necessary) Check_Solubility->Acidify No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Acidify->Mix Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

Figure 2: Workflow for the reconstitution of this compound peptide.

In Vitro CDK5 Kinase Assay

This protocol provides a general framework for measuring CDK5 activity using this compound as a substrate. This assay is often performed using a radioactive label ([γ-³²P]ATP) for sensitive detection of phosphorylation. Non-radioactive methods are also available.[3]

Materials:

  • Active CDK5/p25 or CDK5/p35 enzyme

  • Reconstituted this compound peptide stock solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and fluid

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase assay buffer, the desired concentration of this compound peptide, and the active CDK5 enzyme.

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction tube.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unreacted ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Detection: Place the washed phosphocellulose paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

Kinase_Assay_Workflow Start Prepare Kinase Reaction Mixture Initiate Initiate with [γ-³²P]ATP Start->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Spot on Phosphocellulose Paper Incubate->Terminate Wash Wash Paper to Remove Unbound ATP Terminate->Wash Detect Measure Radioactivity (Scintillation Counting) Wash->Detect End Quantify Kinase Activity Detect->End

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PKTPKKAKKL: A Key Substrate for Probing Cdk5 Kinase Activity

This guide provides a comprehensive review of the this compound peptide, a critical tool in cellular and neurobiological research. Moving beyond a simple product description, we will delve into the biochemical foundation of this substrate, its primary target—Cyclin-dependent kinase 5 (Cdk5)—and the practical applications and methodologies that empower researchers to dissect complex signaling pathways. Our focus is on the causality behind experimental design and the robust interpretation of data generated using this specific peptide.

Introduction: The Significance of a Specific Peptide

In the intricate world of cell signaling, specificity is paramount. The decapeptide with the sequence Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu, commonly referred to as this compound, serves as a highly effective and specific substrate for Cyclin-dependent kinase 5 (Cdk5).[1][2][3] This peptide is not an arbitrary sequence; it is derived from a phosphorylation site on Histone H1, a natural substrate of Cdk5, which lends it biological relevance and high affinity for the enzyme's active site.[1][2][3]

Understanding the function of Cdk5 is critical across various therapeutic areas, from neurodegenerative diseases like Alzheimer's to cancer progression. The ability to accurately measure its kinase activity is a cornerstone of this research. The this compound peptide provides a reliable and standardized tool to achieve this, enabling quantitative assessment of Cdk5 function in both purified systems and complex biological lysates.

Biochemical Profile and Properties of the this compound Substrate

The utility of this compound as a research tool is grounded in its well-defined biochemical characteristics. These properties ensure reproducibility and allow for quantitative comparison across experiments.

Table 1: Key Biochemical Properties of this compound

PropertyValue / DescriptionSource
One-Letter Sequence This compound[2]
Three-Letter Sequence H-Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu-OH[2]
Molecular Formula C₅₃H₉₉N₁₅O₁₂[2]
Molecular Weight ~1138.45 g/mol [2]
Origin Derived from Histone H1 peptide sequence.[1][3]
Kinetic Constant (Km) ~40 µM for Cdk5[1][2][3]
Common Modifications N-terminal fluorescent labeling (e.g., 5-FAM, TMR) for non-radioactive detection.[4][5][6]

The Michaelis constant (Km) of 40 µM is particularly noteworthy. A lower Km value signifies a higher affinity of the enzyme for its substrate. This strong affinity makes this compound an efficient substrate, allowing for sensitive detection of Cdk5 activity even at low enzyme concentrations.

The Target Kinase: A Primer on Cyclin-dependent Kinase 5 (Cdk5)

To appreciate the application of the this compound substrate, one must first understand its target. Cdk5 is a unique member of the cyclin-dependent kinase family. Unlike its cell-cycle-regulating counterparts, Cdk5 activity is not dependent on cyclins. Instead, its activation is governed by binding to non-cyclin regulatory partners, primarily p35 and p39, which are predominantly expressed in the nervous system.

The Cdk5/p35 complex is a crucial player in:

  • Neuronal Development: Regulating neuronal migration, axon guidance, and synapse formation.

  • Synaptic Plasticity: Modulating the efficacy of signaling pathways that underpin learning and memory.

  • Pathological Conditions: Dysregulated Cdk5 activity, often triggered by the cleavage of p35 to the more stable and hyper-activating p25 fragment, is implicated in synaptic spine loss and neurotoxicity in Alzheimer's disease.[3] It also plays roles in pain signaling and cancer cell migration.

Given its central role in both normal physiology and disease, assays designed to measure Cdk5 activity are indispensable for basic research and drug discovery.

p35 p35 / p39 (Activator) Cdk5_inactive Cdk5 (Inactive) p35->Cdk5_inactive Binding Cdk5_active Cdk5/p35 (Active Kinase) Phosphorylation Phosphorylation Cdk5_active->Phosphorylation STAT3 STAT3 Histone_H1 Histone H1 Synaptic_Proteins Synaptic Proteins Phosphorylation->STAT3 Phosphorylation->Histone_H1 Phosphorylation->Synaptic_Proteins

Caption: Simplified workflow of Cdk5 activation and downstream substrate phosphorylation.

Core Methodology: The Cdk5 In Vitro Kinase Assay

The primary application of the this compound peptide is in a direct, quantitative in vitro kinase assay. This assay measures the ability of Cdk5, either purified or immunoprecipitated from a biological sample, to transfer a phosphate group from ATP to the substrate.

Principle of the Assay

The core principle involves incubating a source of Cdk5 with the this compound substrate and a phosphate donor (typically ATP). The rate of substrate phosphorylation is then measured, which is directly proportional to the kinase activity under substrate-saturating conditions.

Experimental Workflow: A Self-Validating System

A robust protocol incorporates multiple controls to ensure that the measured activity is specific to Cdk5. The workflow below describes a standard method using immunoprecipitation to isolate Cdk5 from cell or tissue lysates.

start 1. Cell/Tissue Lysate Preparation ip 2. Immunoprecipitation (Anti-Cdk5 Antibody + Protein A/G Beads) start->ip wash 3. Wash Beads (Remove non-specific binders) ip->wash assay_setup 4. Set up Kinase Reaction (Beads, Kinase Buffer, ATP, this compound) wash->assay_setup incubation 5. Incubate (e.g., 30 min at 30°C) assay_setup->incubation stop 6. Stop Reaction (e.g., add EDTA or boil in SDS buffer) incubation->stop detection 7. Detect Phosphorylation (Autoradiography, Fluorescence, etc.) stop->detection analysis 8. Quantitative Analysis detection->analysis

Caption: Standard experimental workflow for a Cdk5 kinase assay using immunoprecipitation.

Detailed Step-by-Step Protocol

This protocol is a representative example. Optimization of buffer components, incubation times, and substrate concentration is recommended.

  • Cdk5 Immunoprecipitation:

    • Lyse cells or tissue in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

    • Incubate 200-500 µg of protein lysate with 1-2 µg of a Cdk5-specific antibody for 2 hours to overnight at 4°C with gentle rotation.

    • Add 20-30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours.

    • Pellet the beads by gentle centrifugation and wash 3-4 times with lysis buffer and once with kinase assay buffer to remove detergents and inhibitors.

  • Kinase Reaction:

    • Prepare a master mix. For each reaction, combine:

      • 20 µL Kinase Assay Buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

      • 10 µL of this compound substrate solution (final concentration 80-100 µM, well above Km).

      • 10 µL of ATP solution (containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for other methods). Final concentration ~100 µM.

    • Resuspend the washed beads from step 1 in 40 µL of the master mix.

    • Causality Check: The use of immunoprecipitated kinase from a complex lysate necessitates stringent controls. A parallel immunoprecipitation with a non-specific IgG antibody is crucial to ensure the measured kinase activity is not from a co-precipitating, non-specific kinase.

  • Incubation and Termination:

    • Incubate the reaction at 30°C for 20-30 minutes. Ensure the reaction time is within the linear range of the assay.

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer (for radioactive detection) or a specific stop buffer containing EDTA (which chelates Mg²⁺, an essential cofactor for kinases).

  • Detection of Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper (representing phosphorylated substrate) using a scintillation counter.

    • Fluorescence Method: If using a fluorescently-labeled this compound peptide, phosphorylation can be detected using mobility shifts on specialized gels or with specific phospho-binding domains in fluorescence polarization assays.

Applications in Published Research: A Brief Review

The this compound substrate has been instrumental in elucidating the role of Cdk5 in various signaling contexts.

  • Neurobiology and Disease: Research has employed this substrate to show that S-Nitrosylation can activate Cdk5, contributing to synaptic spine loss induced by β-amyloid peptides, a key pathological feature of Alzheimer's disease.[3]

  • Kinetic and Mechanistic Studies: The peptide was used to perform detailed kinetic analyses of Cdk5/p25-catalyzed phosphorylation, exploring factors like metal ion effects and solvent isotope effects to understand the enzyme's catalytic mechanism at a fundamental level.[3]

  • Crosstalk with Other Pathways: Studies have linked Cdk5 to other major signaling pathways. For instance, Cdk5 can phosphorylate the transcription factor STAT3 on Ser-727, modulating its transcriptional activity.[7] An in vitro kinase assay using a substrate like this compound is a key experiment to confirm direct phosphorylation.

Advantages, Limitations, and Best Practices

Advantages:

  • High Specificity: Derived from a natural substrate, it is preferentially phosphorylated by Cdk5.

  • Known Kinetics: The well-defined Km value allows for standardized assay conditions and quantitative comparisons.

  • Versatility: Can be used with radioactive or non-radioactive detection methods.

Limitations:

  • In Vitro Nature: The assay measures kinase activity under artificial conditions, which may not fully reflect the complex regulatory environment inside a cell.

  • Potential for Off-Target Activity: While highly specific, other basophilic kinases might show some activity towards this substrate, reinforcing the need for proper controls like specific Cdk5 inhibitors (e.g., Roscovitine) or kinase-dead mutants.

Best Practice: Always include a "no substrate" control to measure background autophosphorylation of the kinase and a "no enzyme" (IgG control) to measure non-specific background.

Conclusion

The this compound peptide is more than a catalog reagent; it is a precision tool that has enabled significant advances in our understanding of Cdk5 biology. Its use in well-controlled, quantitative kinase assays allows researchers to probe the activity of a kinase central to neuroscience and oncology. By understanding the principles behind its use and adhering to rigorous experimental design, scientists can continue to unravel the complex roles of Cdk5 in health and disease, paving the way for novel therapeutic interventions.

References

  • CDK5 Substrate [this compound] - 1 mg | Peptides | Proteomics | Products - MoBiTec. MoBiTec.
  • CDK5 Substrate [this compound] - CPC Scientific. CPC Scientific.
  • CDK5 Substrate [this compound] - 1 mg - Anaspec. Anaspec.
  • 5FAM-PKTPKKAKKL - CPC Scientific. CPC Scientific.
  • CDK5 Substrate - (5-FAM) labeled - AddexBio Product Detail. AddexBio.
  • CDK5 Substrate [this compound], 5 - TMR labeled. 楚肽生物科技.
  • Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activ
  • Cyclin-dependent kinase 5 phosphorylates signal transducer and activator of transcription 3 and regulates its transcriptional activity. NIH PMC.

Sources

Methodological & Application

Application Note: Protocols and Methodologies for the Use of PKTPKKAKKL as a CDK5 Substrate

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the peptide PKTPKKAKKL. This peptide, derived from a histone H1 sequence, is a highly effective and specific substrate for Cyclin-dependent kinase 5 (CDK5)[1][2][3]. Its primary application is in the in vitro characterization of CDK5 activity and the screening of potential inhibitors. This guide details the biochemical properties of this compound, protocols for its reconstitution and use in kinase assays, and methodologies for inhibitor screening applications.

Scientific Background & Principle of Action

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family. Unlike other CDKs that are central to cell cycle regulation, CDK5 is most active in post-mitotic neurons and plays a crucial role in neuronal migration, neurite outgrowth, and synaptic plasticity[4]. Aberrant CDK5 activity, often triggered by its conversion from its activator p35 to the more stable p25, is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[5].

The peptide with the one-letter code this compound is derived from the histone H1 protein, which is a natural substrate for CDK5[1][6]. The sequence is specifically recognized and phosphorylated by the active CDK5/p25 or CDK5/p35 complex. It serves as a highly efficient substrate with a Michaelis-Menten constant (Km) of approximately 40 µM, making it an ideal tool for quantifying the enzymatic activity of CDK5 in controlled, in vitro settings[1][2][3][7]. By measuring the rate of phosphorylation of this compound, researchers can accurately determine CDK5 activity and assess the potency of candidate inhibitors.

cluster_0 CDK5 Activation cluster_1 Kinase Activity p35 p35 / p25 (Activator) CDK5 CDK5 (Kinase) p35->CDK5 Binds & Activates Active_CDK5 Active CDK5 Complex p_this compound Phosphorylated Substrate Active_CDK5->p_this compound This compound This compound (Substrate) This compound->p_this compound ATP ATP ADP ADP ATP->ADP  Phosphorylation

Caption: Simplified CDK5 activation and substrate phosphorylation pathway.

Peptide Specifications and Handling

Proper handling and storage are critical for maintaining the integrity and performance of the this compound peptide.

PropertySpecificationSource(s)
Sequence (One-Letter) This compound[1][6]
Sequence (Three-Letter) Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu[1][8]
Molecular Formula C₅₃H₉₉N₁₅O₁₂[1][3]
Molecular Weight ~1138.5 g/mol [1][3][8]
Purity Typically ≥95% (as determined by HPLC)[1][8]
Supplied Form Lyophilized powder[1]
Storage Conditions Store lyophilized peptide at -20°C.[1][8]
Reconstitution See Protocol 1 for details.N/A
Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.N/A

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a concentrated stock solution of the this compound peptide for use in subsequent assays.

Materials:

  • Lyophilized this compound peptide

  • Nuclease-free water or appropriate buffer (e.g., 50 mM Tris, pH 7.5)

  • Low-retention microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.

  • Solvent Addition: Based on the desired stock concentration (e.g., 1 mM), calculate the required volume of solvent. For example, to make a 1 mM stock from 1 mg of peptide (MW = 1138.5), add 878.3 µL of solvent.

  • Dissolution: Add the calculated volume of nuclease-free water or buffer to the vial. Vortex gently or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes to minimize waste and prevent degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Standard In Vitro CDK5 Kinase Assay

Objective: To measure the activity of CDK5 by quantifying the phosphorylation of the this compound substrate. This protocol is based on the detection of ATP consumption using a luminescence-based assay.

Materials:

  • Reconstituted this compound stock solution (from Protocol 1)

  • Active CDK5/p25 enzyme complex

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (e.g., 100 µM)

  • Kinase detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Master Mix: Prepare a master mix containing Kinase Buffer, active CDK5/p25 enzyme, and the this compound substrate. The final concentration of this compound should be at or near its Km (e.g., 40 µM) for optimal sensitivity.

  • Reaction Setup:

    • Add 5 µL of the master mix to the wells of the assay plate.

    • Include negative controls:

      • "No Enzyme" control: Master mix without CDK5/p25.

      • "No Substrate" control: Master mix without this compound.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, which may require optimization.

  • Terminate Reaction & Detect Signal:

    • Add 10 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

prep 1. Prepare Reagents (Enzyme, Substrate, Buffer, ATP) setup 2. Set Up Reaction (Add Enzyme + Substrate Mix to Plate) prep->setup initiate 3. Initiate Reaction (Add ATP) setup->initiate incubate 4. Incubate (e.g., 30°C for 60 min) initiate->incubate terminate 5. Terminate & Add Detection Reagent incubate->terminate read 6. Read Plate (Luminescence) terminate->read analyze 7. Analyze Data (Calculate Activity) read->analyze

Caption: Standard workflow for an in vitro CDK5 kinase assay.
Protocol 3: CDK5 Inhibitor Screening

Objective: To assess the inhibitory potential of test compounds against CDK5 activity using the this compound substrate.

Procedure: This protocol is an adaptation of the standard kinase assay (Protocol 2).

  • Compound Preparation: Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

  • Pre-incubation with Inhibitor:

    • Set up the reaction as described in Protocol 2, Step 2.

    • Add a small volume (e.g., 1 µL) of the diluted test compound or vehicle control (e.g., DMSO) to the wells.

    • Pre-incubate the enzyme-substrate-inhibitor mixture for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate and Run Assay: Proceed with steps 3-7 from Protocol 2.

  • Data Analysis:

    • Normalize the data to controls:

      • 100% Activity Control: Reaction with vehicle (DMSO) only.

      • 0% Activity Control: "No Enzyme" control.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus compound concentration on a semi-log scale and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

  • AnaSpec. (n.d.). CDK5 Substrate [this compound] - 1 mg. Retrieved from Anaspec. [Link]

  • AddexBio. (n.d.). CDK5 Substrate - (5-FAM) labeled. Retrieved from AddexBio. [Link]

  • MoBiTec. (n.d.). CDK5 Substrate [this compound] - 1 mg. Retrieved from MoBiTec. [Link]

  • Ökspost, S., et al. (2011). Dynamics of Cdk1 Substrate Specificity during the Cell Cycle. Molecular Cell. [Link]

  • Shah, K., & Lahiri, D. K. (2020). Physiological and Pathological Roles of Cdk5: Potential Directions for Therapeutic Targeting in Neurodegenerative Disease. ACS Chemical Neuroscience. [Link]

  • Tears, I., et al. (2019). Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3. EBioMedicine. [Link]

  • Tears, I., et al. (2019). Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3. ResearchGate. [Link]

  • Lin, H., et al. (2017). Biological functions of CDK5 and potential CDK5 targeted clinical treatments. Oncotarget. [Link]

Sources

Application Notes & Protocols: Development of a Luminescence-Based In Vitro Assay for the Hypothetical Pktpkkakkl Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction: The Rationale for a Pktpkkakkl Kinase Assay

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of modern drug discovery.[3][4][5] This document provides a comprehensive guide to the development and validation of a robust in vitro assay for a hypothetical serine/threonine kinase, termed "this compound," which is postulated to be a key regulator in a pro-inflammatory signaling pathway.

The development of a reliable in vitro assay is the foundational step for any kinase-targeted drug discovery program.[2][4] It enables high-throughput screening (HTS) for novel inhibitors, characterization of lead compounds (e.g., determining IC50 values), and investigation of the enzyme's kinetic properties.[4] This guide will detail the principles, protocols, and validation steps for establishing a luminescence-based assay, chosen for its high sensitivity, broad dynamic range, and suitability for HTS formats.[6][7]

Principle of the Assay: Quantifying Kinase Activity

The core function of a kinase is to transfer the terminal phosphate group from adenosine triphosphate (ATP) to a substrate. This enzymatic reaction results in two products: the phosphorylated substrate and adenosine diphosphate (ADP).

This compound + Substrate + ATP → this compound + Phospho-Substrate + ADP

Measuring the rate of this reaction allows for the quantification of this compound activity. There are several methods to do this, including monitoring substrate phosphorylation, ATP depletion, or ADP formation.[1][5] For this guide, we will focus on the quantification of ADP production using a homogeneous, luminescence-based method, such as the ADP-Glo™ Kinase Assay.[8][9][10]

This technology offers a "glow-type" luminescent signal that positively correlates with kinase activity.[10] It is a two-step process:

  • Termination and ATP Depletion: After the kinase reaction, a reagent is added to stop the enzymatic activity and eliminate any remaining ATP.[8][11][12]

  • ADP to ATP Conversion and Detection: A second detection reagent is added, which contains an enzyme that converts the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable luminescent signal proportional to the initial amount of ADP produced.[8][9][11][12]

This approach is highly sensitive, capable of detecting low levels of ATP-to-ADP conversion, making it ideal for kinases with low activity or for screening potent inhibitors.[10][11]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection This compound This compound Kinase ADP ADP This compound->ADP Catalyzes Substrate Substrate ATP ATP ADP_in ADP (from Step 1) ADP->ADP_in Product used in next step Phospho_Sub Phospho-Substrate ATP_new Newly Synthesized ATP ADP_in->ATP_new Converted by Detection Reagent Light Luminescent Signal ATP_new->Light Substrate for Luciferase Luciferase

Fig. 1. Workflow of the luminescence-based ADP production assay.

Materials and Reagents

Successful assay development requires high-quality, well-characterized reagents.[1]

ReagentDescription & Key Considerations
This compound Enzyme Recombinant, purified enzyme. Purity should be >95% to avoid contaminating kinase activities.[1] Store in small aliquots at -80°C.
Substrate A peptide or protein substrate recognized by this compound. If the native substrate is unknown, a generic substrate (e.g., Myelin Basic Protein) can be tested.[2] The chosen substrate should have a low background signal and high phosphorylation efficiency.
ATP High-purity ATP is crucial for low background and high signal-to-background ratios.[11] Prepare a concentrated stock solution (e.g., 10 mM) and store at -20°C.
Kinase Assay Buffer Typically contains a buffering agent (e.g., 40 mM Tris, pH 7.5), MgCl₂ (e.g., 20 mM), and a carrier protein (e.g., 0.1 mg/mL BSA) to prevent enzyme denaturation.[13] The optimal buffer composition should be determined empirically.
Luminescence Detection Kit Commercial kit such as ADP-Glo™ (Promega).[8] Includes the ADP-Glo™ Reagent and Kinase Detection Reagent.
Assay Plates Solid white, low-volume 384-well plates are recommended for luminescence assays to maximize signal and minimize well-to-well crosstalk.
Control Inhibitor A known kinase inhibitor (e.g., Staurosporine) to be used as a positive control for inhibition.
DMSO High-purity DMSO for dissolving test compounds.

Experimental Protocols: A Step-by-Step Guide

Assay development is an iterative process of optimization. The following protocols outline the essential steps to establish a robust and reliable assay for this compound.

Protocol 1: Enzyme Titration

Objective: To determine the optimal this compound concentration that yields a robust signal within the linear range of the assay.

  • Prepare a 2X Enzyme Dilution Series: In kinase assay buffer, prepare a serial dilution of this compound.

  • Prepare 2X Substrate/ATP Mix: In kinase assay buffer, prepare a solution containing the substrate and ATP at a concentration known to be saturating (e.g., 100 µM substrate, 100 µM ATP).

  • Set Up the Reaction:

    • Add 2.5 µL of each enzyme dilution to wells of a 384-well plate.

    • Include "no enzyme" wells as a negative control (background).

    • To initiate the reaction, add 2.5 µL of the 2X Substrate/ATP mix to all wells.[14]

  • Incubate: Cover the plate and incubate at room temperature for a set time (e.g., 60 minutes).[14]

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.[8]

    • Incubate for 40 minutes at room temperature.[8][11]

    • Add 10 µL of Kinase Detection Reagent to each well.[9]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[11]

  • Read Luminescence: Measure the relative luminescence units (RLU) using a plate luminometer.

  • Analysis: Plot RLU versus enzyme concentration. Select a concentration from the linear portion of the curve that gives a signal-to-background ratio of at least 5-10.

Protocol 2: Determination of ATP Km

Objective: To determine the Michaelis constant (Km) for ATP, which is the concentration of ATP at which the reaction rate is half of Vmax.[15][16][17] This is critical for selecting the appropriate ATP concentration for inhibitor screening.

  • Prepare 2X ATP Dilution Series: In kinase assay buffer, prepare a serial dilution of ATP (e.g., from 250 µM down to 0.5 µM).[18]

  • Prepare 2X Enzyme/Substrate Mix: In kinase assay buffer, prepare a solution containing the optimal this compound concentration (determined in Protocol 1) and a saturating concentration of substrate.

  • Set Up the Reaction:

    • Add 2.5 µL of each ATP dilution to the wells.

    • Include "no ATP" wells as a negative control.

    • Initiate the reaction by adding 2.5 µL of the 2X Enzyme/Substrate mix.

  • Incubate & Detect: Follow steps 4-6 from Protocol 1. The incubation time should be within the linear range of the reaction (determined by a time-course experiment, not detailed here).

  • Analysis:

    • Plot RLU (proportional to reaction velocity) versus ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km value.[15][19]

G cluster_workflow Assay Development Workflow Start Start Enzyme_T Protocol 1: Enzyme Titration Start->Enzyme_T Determine optimal enzyme concentration ATP_Km Protocol 2: ATP Km Determination Enzyme_T->ATP_Km Use optimal enzyme conc. Inhibitor_Screen Protocol 3: Inhibitor Screening (IC50) ATP_Km->Inhibitor_Screen Use ATP conc. at or near Km Validation Assay Validation (Z'-Factor) Inhibitor_Screen->Validation Assess assay quality for HTS End End Validation->End

Fig. 2. Logical workflow for this compound assay development.
Protocol 3: Inhibitor Screening and IC50 Determination

Objective: To measure the potency of test compounds by determining their IC50 value (the concentration required to inhibit 50% of kinase activity).[4]

  • Prepare Compound Dilutions: Prepare a serial dilution of test compounds in 100% DMSO. Then, dilute these into kinase assay buffer to create a 4X final concentration stock (this minimizes the final DMSO concentration in the assay).

  • Set Up the Reaction:

    • Add 2.5 µL of the 4X compound dilutions to the assay plate wells.

    • Include positive controls (no inhibitor, 100% activity) and negative controls (known inhibitor, 0% activity).

    • Add 2.5 µL of 4X this compound enzyme solution.

    • Incubate for 15-30 minutes at room temperature to allow compound binding.[14]

    • Initiate the kinase reaction by adding 5 µL of a 2X Substrate/ATP mix (use ATP at the Km concentration determined in Protocol 2).

  • Incubate & Detect: Follow steps 4-6 from Protocol 1.

  • Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (RLUcompound - RLUneg_ctrl) / (RLUpos_ctrl - RLUneg_ctrl)).

    • Plot % Inhibition versus the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Validation and Quality Control

A robust assay is essential for reliable screening data. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[20][21]

Z'-Factor Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, high signal) and negative (n, low signal) controls.[22][23]

Z' = 1 - (3σp + 3σn) / |µp - µn|
Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls and is highly robust for HTS.[22][24]
0 to 0.5MarginalThe assay is acceptable but may require optimization to reduce variability.[22][24]
< 0UnacceptableThe control signals overlap, and the assay is not suitable for screening.[21][24]

To determine the Z'-factor, run a plate with multiple replicates (e.g., 16-24 wells) of both the 100% activity control (enzyme, substrate, ATP, DMSO) and the 0% activity control (enzyme, substrate, ATP, saturating concentration of a known inhibitor).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Pipetting errors; Inadequate mixing; Plate edge effects.[25]Calibrate pipettes; Ensure thorough but gentle mixing; Avoid using the outer wells of the plate or fill them with buffer.[25]
Low Signal-to-Background Ratio Suboptimal enzyme/substrate concentration; Expired reagents; Incorrect incubation time.Re-run enzyme and substrate titrations; Check reagent expiration dates and storage; Optimize reaction time.
High Background Signal ATP contamination in reagents; Autophosphorylation of the kinase.Use high-purity ATP; Test for enzyme activity in the absence of substrate.
Compound Interference Compound inhibits the luciferase detection enzyme; Compound is autofluorescent/luminescent.[26]Perform a counter-screen against the luciferase enzyme alone; Test compounds in the absence of the kinase reaction to measure intrinsic signal.[26]
Inconsistent IC50 Values Reagent instability; Inconsistent DMSO concentration; Compound solubility issues.Prepare fresh reagents daily; Maintain a consistent final DMSO concentration across all wells; Check compound solubility in the assay buffer.[25]

For more detailed troubleshooting, refer to guides on enzymatic assays.[27]

Conclusion

This guide provides a comprehensive framework for the development and validation of a robust, luminescence-based in vitro assay for the hypothetical this compound kinase. By systematically optimizing enzyme concentration, determining the ATP Km, and validating the assay performance with the Z'-factor, researchers can establish a reliable platform for high-throughput screening and inhibitor characterization. Adherence to these principles of scientific integrity and methodical optimization is paramount for the successful progression of any kinase-targeted drug discovery project.

References

  • Auld, D. S., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Lemmon, M. A., & Freedman, B. S. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1355, 1-14. Retrieved from [Link]

  • Roth, S., et al. (2021). Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. Retrieved from [Link]

  • High Throughput Screening: Z Prime and Z Factor Calculation. (2020, July 23). YouTube. Retrieved from [Link]

  • zprime: Compute the Z'-factor quality score. (n.d.). RDocumentation. Retrieved from [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH's Seed. Retrieved from [Link]

  • Kinetics - Control Of Enzyme Activity. (n.d.). Jack Westin. Retrieved from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Enzyme Kinetics & The Michaelis-Menten Equation. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Using the Z-Prime Function. (n.d.). AWS. Retrieved from [Link]

  • Enzyme Kinetics. (n.d.). Basic Concepts in Biochemistry. Retrieved from [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

  • Enzyme Kinetics. (2024, April 8). TeachMe Physiology. Retrieved from [Link]

  • Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. (2010, June 25). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Updates Analytical Validation Guidance. (2014, February 19). BioPharm International. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

Sources

Unveiling the Potential of Fluorescent Probes in Cellular Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes stand as indispensable tools, illuminating the intricate workings of living systems. They offer a non-invasive window into cellular processes, enabling the visualization and quantification of specific molecules and events with remarkable precision. However, the effective application of these powerful reagents hinges on a deep understanding of their underlying principles and the meticulous execution of experimental protocols.

This document serves as a comprehensive guide to the application of a specific class of fluorescent probes. It is designed not as a rigid set of instructions, but as a foundational resource to be adapted and built upon. As a Senior Application Scientist, my goal is to impart not just the "how" but the "why" behind each step, fostering a deeper understanding that empowers researchers to troubleshoot, innovate, and ultimately, achieve robust and reproducible results.

Important Note on "Pktpkkakkl": Initial searches for a fluorescent probe named "this compound" did not yield any recognized chemical entity or commercially available product. It is highly probable that this name is a placeholder, a typographical error, or a yet-to-be-published compound. Therefore, this guide will proceed by using a well-established and mechanistically relevant fluorescent probe, Protoporphyrin IX (PpIX) , as a representative example to illustrate the principles and protocols involved in using a fluorescent probe for cellular imaging and analysis. The methodologies and conceptual frameworks discussed herein are broadly applicable to a wide range of fluorescent probes, and researchers are encouraged to adapt these guidelines to their specific probe of interest.

Section 1: Protoporphyrin IX (PpIX) - A Versatile Fluorescent Probe

1.1. Introduction to Protoporphyrin IX

Protoporphyrin IX (PpIX) is a naturally occurring tetrapyrrole that plays a crucial role as a precursor to heme in the biosynthetic pathway. Beyond its physiological significance, PpIX has garnered significant attention as a potent photosensitizer and a valuable fluorescent probe. Its utility in biomedical research stems from its preferential accumulation in rapidly proliferating cells, such as cancer cells, and its ability to generate a strong fluorescent signal upon excitation with light of an appropriate wavelength.

1.2. Mechanism of Action and Fluorescence Properties

The fluorescence of PpIX is intrinsically linked to its molecular structure, specifically the extended π-conjugated system of the porphyrin ring. When a PpIX molecule absorbs a photon of light, an electron is promoted to a higher energy state. As the electron returns to its ground state, it can release this excess energy in the form of a photon, resulting in fluorescence. The spectral properties of PpIX, including its absorption and emission maxima, are influenced by its local microenvironment, such as solvent polarity and pH. This sensitivity can be harnessed to probe specific cellular compartments and their physicochemical properties.

A key aspect of using PpIX as a fluorescent probe is understanding its cellular uptake and localization. The accumulation of PpIX in cancer cells is an active area of research, with several proposed mechanisms including an increased uptake by cancer cells and a decreased rate of enzymatic conversion of PpIX to heme.

1.3. Core Applications in Research and Drug Development

The unique properties of PpIX have led to its application in a variety of research and clinical settings:

  • Fluorescence-Guided Surgery: PpIX's ability to selectively accumulate in tumor tissues allows surgeons to visualize and more completely resect cancerous tissue, improving patient outcomes.

  • Photodynamic Therapy (PDT): Upon activation with light, PpIX can generate reactive oxygen species (ROS) that are toxic to cells. This property is exploited in PDT to selectively destroy cancer cells.

  • Cellular Imaging and Tracking: As a fluorescent probe, PpIX can be used to label and track cells in vitro and in vivo, providing insights into cell proliferation, migration, and differentiation.

  • Drug Delivery and Efficacy Studies: The fluorescence of PpIX can be used to monitor the delivery and intracellular localization of drug-loaded nanoparticles or other delivery vehicles. Changes in PpIX fluorescence can also serve as an indicator of cellular response to therapeutic agents.

Section 2: Experimental Protocols for Cellular Imaging with PpIX

This section provides detailed, step-by-step protocols for the use of PpIX as a fluorescent probe for in vitro cellular imaging. These protocols are intended as a starting point and may require optimization for specific cell types and experimental goals.

2.1. Reagent Preparation

2.1.1. PpIX Stock Solution (1 mM)

  • Rationale: A concentrated stock solution allows for accurate and reproducible dilutions to the final working concentration. Dimethyl sulfoxide (DMSO) is a common solvent for PpIX due to its ability to dissolve the hydrophobic porphyrin ring.

  • Protocol:

    • Weigh out 5.63 mg of Protoporphyrin IX (Molar Mass: 562.66 g/mol ).

    • Dissolve the PpIX in 10 mL of high-purity DMSO.

    • Vortex thoroughly until the PpIX is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2.1.2. Cell Culture Medium

  • Rationale: The choice of cell culture medium is critical for maintaining cell health and viability. The specific formulation will depend on the cell line being used.

  • Protocol:

    • Use the recommended complete growth medium for your specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

    • Ensure the medium is pre-warmed to 37°C before use.

2.2. Cell Culture and Staining

2.2.1. Cell Seeding

  • Rationale: Proper cell density is crucial for optimal imaging. Overly confluent cells can exhibit altered morphology and physiology, while sparse cultures may yield a weak signal.

  • Protocol:

    • Culture cells of interest in a T-75 flask to approximately 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

2.2.2. PpIX Staining

  • Rationale: The concentration of PpIX and the incubation time will determine the intracellular signal intensity. These parameters should be optimized to achieve a bright signal with minimal cytotoxicity.

  • Protocol:

    • Prepare a working solution of PpIX by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. A typical starting concentration is 10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the PpIX-containing medium to the cells.

    • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary depending on the cell type.

    • After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound PpIX.

    • Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.

2.3. Fluorescence Microscopy and Image Acquisition

2.3.1. Imaging Setup

  • Rationale: A properly configured fluorescence microscope is essential for capturing high-quality images. The choice of excitation and emission filters should be matched to the spectral properties of PpIX.

  • Protocol:

    • Turn on the fluorescence microscope and allow the light source (e.g., mercury arc lamp, laser) to warm up.

    • Place the imaging vessel containing the stained cells on the microscope stage.

    • Select an appropriate objective lens for the desired magnification (e.g., 20x, 40x, or 60x).

    • Use a filter set appropriate for PpIX imaging. PpIX is typically excited with blue or green light (e.g., 405 nm or 532 nm laser line) and its emission is detected in the red region of the spectrum (approximately 630-700 nm).

    • Adjust the focus and illumination to obtain a clear image of the cells.

2.3.2. Image Acquisition Parameters

  • Rationale: Optimizing image acquisition settings, such as exposure time and gain, is critical for obtaining images with a good signal-to-noise ratio while minimizing phototoxicity.

  • Protocol:

    • Set the exposure time to a level that provides a bright signal without saturating the detector.

    • Adjust the gain or camera sensitivity as needed to enhance the signal.

    • Acquire images of multiple fields of view to ensure the results are representative.

    • If performing a time-lapse experiment, set the desired time interval and total duration of the acquisition.

    • Save the images in a suitable format (e.g., TIFF) for further analysis.

Section 3: Data Analysis and Interpretation

3.1. Qualitative Analysis

Qualitative analysis involves the visual inspection of the acquired images to assess the subcellular localization of the PpIX signal. This can provide insights into the cellular compartments where the probe has accumulated. For example, PpIX often shows a punctate cytoplasmic distribution, consistent with localization in mitochondria and lysosomes.

3.2. Quantitative Analysis

Quantitative analysis allows for the objective measurement of fluorescence intensity, providing numerical data that can be statistically analyzed.

3.2.1. Measurement of Fluorescence Intensity

  • Rationale: Quantifying the fluorescence intensity per cell or within a specific region of interest (ROI) can be used to compare the uptake of PpIX under different experimental conditions.

  • Protocol:

    • Open the acquired images in an image analysis software package (e.g., ImageJ, Fiji).

    • Use the software's tools to define ROIs around individual cells or specific subcellular structures.

    • Measure the mean fluorescence intensity within each ROI.

    • Subtract the background fluorescence from a region of the image that does not contain any cells.

    • Perform statistical analysis on the corrected fluorescence intensity values.

Table 1: Example Data for PpIX Fluorescence Intensity

Cell LineTreatmentMean Fluorescence Intensity (a.u.) ± SD
HeLaControl150 ± 25
HeLaDrug A350 ± 40
MCF-7Control120 ± 20
MCF-7Drug A280 ± 35

3.3. Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Signal Insufficient PpIX concentration or incubation time.Optimize PpIX concentration and incubation time.
Low expression of uptake transporters.Use a cell line known to have high PpIX uptake.
High Background Incomplete removal of unbound PpIX.Increase the number and duration of wash steps.
Autofluorescence from cell culture medium or vessel.Use a phenol red-free medium and high-quality imaging vessels.
Phototoxicity Excessive light exposure.Reduce the excitation light intensity and/or exposure time.
Use a more sensitive camera.

Section 4: Visualizing Experimental Workflows

4.1. General Workflow for Cellular Imaging with a Fluorescent Probe

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagent_prep Reagent Preparation (Probe Stock, Media) cell_seeding Cell Seeding reagent_prep->cell_seeding staining Fluorescent Probe Staining cell_seeding->staining washing Washing staining->washing imaging Fluorescence Microscopy washing->imaging image_acq Image Acquisition imaging->image_acq quant Quantitative Analysis image_acq->quant interp Data Interpretation quant->interp

Caption: A generalized workflow for cellular imaging experiments using a fluorescent probe.

4.2. Decision Tree for Troubleshooting Low Signal

G start Low Fluorescence Signal check_conc Is probe concentration optimal? start->check_conc increase_conc Increase probe concentration check_conc->increase_conc No check_time Is incubation time sufficient? check_conc->check_time Yes success Signal Improved increase_conc->success increase_time Increase incubation time check_time->increase_time No check_filters Are microscope filters correct? check_time->check_filters Yes increase_time->success correct_filters Use appropriate filter set check_filters->correct_filters No check_cells Are cells healthy? check_filters->check_cells Yes correct_filters->success check_culture Check cell culture conditions check_cells->check_culture No check_cells->success Yes check_culture->success

Caption: A troubleshooting guide for addressing low fluorescence signal in imaging experiments.

References

  • Agostinis, P. et al. (2011). Photodynamic therapy of cancer: an update. CA: A Cancer Journal for Clinicians, 61(4), 250-281. [Link]

  • Allison, R. R., & Moghissi, K. (2013). Photodynamic therapy (PDT): PDT mechanisms. Clinics in Endoscopy, 46(1), 24–29. [Link]

  • Valdes, P. A. et al. (2011). 5-aminolevulinic acid-induced protoporphyrin IX fluorescence in meningioma. Journal of Neuro-Oncology, 104(3), 673-681. [Link]

  • Ricchelli, F. et al. (2000). Protoporphyrin IX in different solvent systems: a spectroscopic study. Journal of Photochemistry and Photobiology B: Biology, 55(2-3), 159-165. [Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Protein Aggregation & Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of protein aggregation and precipitation. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to maintain the solubility and stability of your proteins throughout your experimental workflows.

Understanding the Root Cause: Why Do Proteins Precipitate?

Protein aggregation is a process where individual protein monomers interact non-covalently to form larger, often insoluble, complexes.[1] This phenomenon is a major bottleneck in research and biopharmaceutical development, leading to loss of active material, reduced therapeutic efficacy, and challenges in purification and analysis.

At its core, protein precipitation is a solubility problem. A protein remains soluble when the interactions between the protein and the solvent (typically water) are more favorable than protein-protein interactions. Aggregation occurs when this balance shifts, causing proteins to favor interaction with each other.[2]

Several key factors, both intrinsic to the protein and extrinsic to its environment, govern this delicate balance:

  • Intrinsic Factors : These include the amino acid sequence, surface hydrophobicity, and the stability of the protein's native three-dimensional structure.[3] Proteins with exposed hydrophobic patches are particularly prone to aggregation as these regions seek to minimize contact with the aqueous solvent.[4]

  • Extrinsic Factors : These are environmental conditions that you can control. The most critical include pH, ionic strength, temperature, and protein concentration.[5] Manipulating these factors is the primary strategy for preventing precipitation.[1]

Troubleshooting Guide: Question & Answer

This section addresses specific problems you might encounter during common laboratory procedures.

Issue 1: My protein precipitates immediately after cell lysis.

  • Q: I see a significant amount of my target protein in the insoluble pellet after lysing my cells. What's happening and how can I fix it?

    A: This is a very common issue, often indicating that the lysis buffer is not optimized for your specific protein's stability. High local protein concentrations released during lysis can rapidly lead to aggregation.[6]

    Causality & Recommended Actions:

    • Suboptimal pH or Ionic Strength: The pH of your lysis buffer may be too close to your protein's isoelectric point (pI), the pH at which its net charge is zero, minimizing electrostatic repulsion and thus solubility.[7][8] Similarly, very low salt concentrations can fail to shield surface charges, leading to aggregation.[9]

      • Solution: Ensure your buffer's pH is at least 1 unit away from your protein's pI.[10][11] Increase the salt (e.g., NaCl) concentration to 150-500 mM to improve solubility through a "salting in" effect.[9][12]

    • Improper Folding or Disulfide Bonds: If expressing in E. coli, your protein may be in insoluble inclusion bodies due to misfolding. Cysteine residues can also form incorrect disulfide bonds, leading to aggregation.

      • Solution: Add reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to your lysis buffer (typically 1-10 mM) to keep cysteines in a reduced state.[13] Consider optimizing expression conditions (e.g., lower temperature) to promote proper folding.[6]

    • Hydrophobic Interactions: Exposed hydrophobic patches on the protein surface are a primary driver of aggregation.[2]

      • Solution: Include additives in your lysis buffer to mitigate these interactions. Non-ionic detergents (e.g., 0.1% Tween-20) or polyols like glycerol (5-10%) can help shield hydrophobic regions and stabilize the protein.[10][14]

Issue 2: My protein precipitates during chromatography.

  • Q: My protein looks fine after lysis, but it precipitates on the affinity or ion-exchange column. Why is this happening and how can I fix it?

    A: Chromatography steps inherently involve changes in the protein's environment (e.g., high local concentration on the resin, buffer changes) that can trigger aggregation.[14]

    Causality & Recommended Actions:

    • High Local Concentration: As your protein binds to the chromatography resin, its local concentration increases dramatically, which can drive aggregation.[14]

      • Solution: Consider using a resin with a lower binding capacity or loading less protein onto the column.[14]

    • Elution "Shock": The sudden change in pH or high concentration of a competitive eluent (like imidazole in His-tag purification) can destabilize the protein.[14]

      • Solution: Switch from a step elution to a gradual gradient elution. This allows the protein to elute under gentler conditions, minimizing the shock.[14]

    • Non-Specific Resin Interactions: Hydrophobic interactions between your protein and the resin matrix can induce partial unfolding and subsequent aggregation.[14]

      • Solution: Increase the salt concentration (e.g., up to 500 mM NaCl) in your binding and wash buffers. You can also add a low concentration of a non-ionic detergent (e.g., 0.1% Tween 20) or glycerol (e.g., 5-10%) to minimize these non-specific interactions.[14]

Issue 3: My purified protein aggregates during concentration or storage.

  • Q: My protein is stable after purification, but aggregates when I try to concentrate it or store it. What are the best practices to avoid this?

    A: This is a classic problem where increasing protein concentration pushes the equilibrium towards aggregation.[2] Storage conditions, including temperature and buffer composition, are critical for long-term stability.[6]

    Causality & Recommended Actions:

    • Concentration-Dependent Aggregation: The probability of protein-protein interactions leading to aggregation increases with concentration.[15] Centrifugal ultrafiltration can create very high local concentrations at the membrane surface, exacerbating the problem.[14]

      • Solution: Concentrate your protein in the presence of stabilizing excipients. Adding 5-10% glycerol, 0.5 M L-arginine, or other osmolytes can significantly improve solubility.[6][13] When using centrifugal devices, choose a unit with a larger surface area and consider gentle agitation during concentration.[14]

    • Freeze-Thaw Instability: The process of freezing and thawing can be harsh on proteins. Ice crystal formation can create high local concentrations of protein and solutes, and pH shifts can occur, all of which can lead to denaturation and precipitation.[6][13]

      • Solution: Always flash-freeze your protein aliquots in liquid nitrogen and store them at -80°C.[13] Include a cryoprotectant like glycerol (20-50%) in the final buffer to protect the protein during freezing.[6] Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.[6]

    • Long-Term Instability at 4°C: Many purified proteins are not stable for extended periods at 4°C.[6]

      • Solution: For long-term storage, -80°C is generally preferred.[13] If you must store at 4°C for a short period, ensure the buffer is optimized for stability and consider adding a preservative like sodium azide (0.02%) to prevent microbial growth.

Buffer Additives for Enhanced Solubility

The composition of your buffer is the most powerful tool for preventing aggregation. A systematic screen of different additives can identify the optimal conditions for your protein.

Additive ClassExamplesConcentrationMechanism of Action
Salts NaCl, KCl, (NH₄)₂SO₄50-500 mM (Salting In) >1 M (Salting Out)At low-to-moderate concentrations, ions shield surface charges, preventing aggregation ("salting in").[9][16] At very high concentrations, they compete for water, reducing solvation and causing precipitation ("salting out").[7][17]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-10 mMPrevent the formation of incorrect intermolecular disulfide bonds which can lead to aggregation.[13] TCEP is stable and does not absorb at 280 nm.
Polyols/Sugars (Osmolytes) Glycerol, Sucrose, Trehalose5-50% (v/v)These are "kosmotropes" that stabilize the native protein structure by being preferentially excluded from the protein surface, making unfolding less favorable.[13][18] They also act as cryoprotectants.[6]
Amino Acids L-Arginine, L-Glutamate0.5-1.0 MSuppress aggregation by binding to both charged and hydrophobic regions on the protein surface, effectively masking aggregation-prone sites.[13]
Detergents (Non-ionic) Tween-20, Triton X-100, CHAPS0.01-0.1% (v/v)At low concentrations (below the critical micelle concentration), they can help solubilize proteins and prevent aggregation by shielding hydrophobic patches.[13]
Chaotropes Urea, Guanidine-HCl0.5-2 M (low conc.)At low concentrations, they can sometimes increase solubility by disrupting weak protein-protein interactions.[19][20] Caution: At high concentrations (>2M), they are strong denaturants.

Experimental Protocols & Workflows

Protocol 1: Small-Scale Buffer Optimization Screen

This protocol allows you to test a variety of buffer conditions to find the optimal formulation for your protein's solubility.

Objective: To identify a buffer composition that minimizes aggregation and maximizes the solubility of the purified protein.

Methodology:

  • Prepare Stock Solutions: Create concentrated stock solutions of various additives (e.g., 5 M NaCl, 50% Glycerol, 2 M L-Arginine, 1 M Tris pH 8.0, etc.).

  • Initial Protein Preparation: Purify a small amount of your target protein and concentrate it to a level where it is prone to precipitation in a simple buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5). If the protein is already precipitated, solubilize it in a denaturant like 6M Guanidine-HCl and then buffer exchange into the starting buffer.

  • Screening Setup: In a 96-well plate or microcentrifuge tubes, set up a matrix of conditions. For example, you might test a range of pH values (e.g., 6.5, 7.5, 8.5) against a range of NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM). In a separate screen, test various additives at a fixed pH and salt concentration.

  • Incubation & Stress: Add a small, equal amount of your concentrated protein to each well/tube. To accelerate the screening, you can induce stress by incubating the plate at an elevated temperature (e.g., 37°C) for a period (e.g., 1-24 hours) or by subjecting it to a freeze-thaw cycle.

  • Quantify Precipitation: After incubation, centrifuge the plate/tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any aggregated protein.

  • Analysis: Carefully remove the supernatant from each well. Measure the protein concentration in the supernatant using a Bradford assay or by measuring absorbance at 280 nm. The condition with the highest remaining protein concentration in the supernatant is the most stabilizing.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving protein precipitation issues.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis Stage cluster_solution_lysis Lysis Solutions cluster_solution_purification Chromatography Solutions cluster_solution_storage Concentration/Storage Solutions Problem Protein Precipitation Observed Lysis During Lysis? Problem->Lysis Yes Purification During Chromatography? Problem->Purification No Sol_Lysis_pH Adjust pH & Salt (pH ≠ pI, >150mM NaCl) Lysis->Sol_Lysis_pH Sol_Lysis_Additives Add Stabilizers (Glycerol, Detergents) Lysis->Sol_Lysis_Additives Sol_Lysis_Reducing Add Reducing Agent (DTT, TCEP) Lysis->Sol_Lysis_Reducing Storage During Concentration / Storage? Sol_Pur_Gradient Use Gradient Elution Purification->Sol_Pur_Gradient Sol_Pur_Load Reduce Protein Load Purification->Sol_Pur_Load Sol_Pur_Buffer Modify Buffers (Add Salt, Glycerol) Purification->Sol_Pur_Buffer Sol_Store_Excipients Add Cryoprotectants (Glycerol, Arginine) Storage->Sol_Store_Excipients Sol_Store_Freeze Flash Freeze & Aliquot (Store at -80°C) Storage->Sol_Store_Freeze Sol_Store_Method Optimize Concentration Method Storage->Sol_Store_Method

Caption: A decision tree for troubleshooting protein precipitation at different experimental stages.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between "salting in" and "salting out"?

    • A1: "Salting in" is the phenomenon where low to moderate salt concentrations (e.g., 50-500 mM) increase protein solubility by shielding the charges on the protein surface, which reduces intermolecular attractions that can lead to aggregation.[9][16] "Salting out" occurs at very high salt concentrations (e.g., >1 M ammonium sulfate), where salt ions compete with the protein for water molecules. This removes the protein's hydration shell, exposing hydrophobic patches and causing the protein to precipitate.[7][17] This principle is often used intentionally for protein purification.[21]

  • Q2: What is the difference between a kosmotrope and a chaotrope?

    • A2: These terms describe how solutes affect the structure of water. Kosmotropes (e.g., glycerol, sucrose, TMAO) are "order-making" solutes that stabilize the hydrogen-bonding network of water.[18] They are preferentially excluded from a protein's surface, which thermodynamically stabilizes the protein's compact, native state and discourages unfolding and aggregation.[22] Chaotropes (e.g., urea, guanidine-HCl) are "disorder-making" solutes that disrupt water's structure.[20] By weakening the hydrophobic effect, they can destabilize a protein's native structure and, at high concentrations, act as denaturants.[20][23]

  • Q3: Can I rescue a protein that has already precipitated?

    • A3: Sometimes, yes. Precipitated proteins can often be resolubilized using strong denaturants like 6-8 M urea or guanidine-HCl, which unfold the protein completely.[10] The challenge is then to refold the protein back into its active, native conformation. This is typically done by slowly removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer, often containing additives like L-arginine to prevent re-aggregation.[24][25] The success of refolding is highly protein-dependent.

  • Q4: My protein's pI is 7.5, but my experiment must be done at pH 7.4. What can I do?

    • A4: Working very close to a protein's pI is challenging because the protein has minimal net charge, reducing electrostatic repulsion.[7] To prevent precipitation, you will need to enhance other stabilizing forces. Increase the ionic strength of your buffer (e.g., 300-500 mM NaCl) to maximize the "salting in" effect.[9] Additionally, including stabilizing additives like 5-10% glycerol, 0.5 M L-arginine, or a low concentration of a non-ionic detergent can be highly effective at preventing aggregation in these conditions.[10][13]

  • Q5: How important is temperature control?

    • A5: Temperature is critical. As a general rule, most purification steps should be performed at 4°C to minimize protease activity and reduce the rate of aggregation, as hydrophobic interactions are generally weaker at lower temperatures.[6] However, some proteins are paradoxically more soluble at room temperature ("cold-sensitive"). If you consistently see precipitation at 4°C, it is worth testing your purification steps at room temperature.[10] For storage, -80°C is almost always the best choice for long-term stability.[6]

References

  • Bitesize Bio. (2022, February 17). Refolding Proteins Made Easy: 21 Tips and Tricks. Retrieved from [Link]

  • Bitesize Bio. (2025, May 23). The Ins and Outs of Protein Concentration – Protein Precipitation. Retrieved from [Link]

  • Bond, C. J., & Hedrick, J. L. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 203–211.
  • Chemistry LibreTexts. (2023, January 29). Salting Out. Retrieved from [Link]

  • Creative BioMart. (n.d.). Refolding of Inclusion Body Proteins from E. Coli. Retrieved from [Link]

  • Dumetz, A. C., Chockla, A. M., Kaler, E. W., & Lenhoff, A. M. (2008). Effects of pH on protein–protein interactions and implications for protein phase behavior. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(4), 600-610.
  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Kramer, R. M., Shende, V. R., Motl, N., Pace, C. N., & Scholtz, J. M. (2012). Toward a molecular understanding of protein solubility: predicting solubility from chemical and structural properties. Biophysical journal, 102(8), 1907–1915.
  • ResearchGate. (2014, July 2). How can I prevent protein aggregation and loss during refolding and storage? Retrieved from [Link]

  • ResearchGate. (2014, September 11). How can protein aggregation be prevented during Protein Purification? Retrieved from [Link]

  • ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification? Retrieved from [Link]

  • Singh, A., & Singh, S. M. (2017). Protein refolding and inclusion bodies. Protein and peptide letters, 24(1), 4-5.
  • StudySmarter. (2024, September 6). Protein Solubility: Techniques & Experiments. Retrieved from [Link]

  • The University of Queensland. (n.d.). Protein aggregation. Protein Expression Facility. Retrieved from [Link]

  • Trialtus Bioscience. (2020, February 18). pH and Protein Purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Kosmotropic. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]

  • Wikipedia. (n.d.). Salting in. Retrieved from [Link]

  • Yamaguchi, S., Ohtani, M., Harada, S., & Nagamune, T. (2011). Refolding techniques for recovering biologically active recombinant proteins from inclusion bodies. International journal of molecular sciences, 12(12), 8963-8985.

Sources

Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The term "Pktpkkakkl" does not correspond to a known or established scientific entity. This technical support guide has been generated using a well-characterized class of molecules, tyrosine kinase inhibitors (TKIs) , as a representative example to address the user's query about off-target effects and their mitigation. The principles, experimental workflows, and troubleshooting advice provided are based on established scientific knowledge regarding TKIs like Imatinib and Dasatinib and are intended to serve as an illustrative guide for researchers in the field of drug development.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to help you understand, identify, and mitigate the off-target effects of kinase inhibitors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature and implications of off-target effects in kinase inhibitor studies.

Q1: What are "off-target" effects in the context of kinase inhibitors?

A1: Off-target effects refer to the interactions of a drug or investigational compound with proteins other than its intended therapeutic target. Kinase inhibitors, for example, are typically designed to block the activity of a specific kinase that is driving a disease, such as the BCR-ABL kinase in Chronic Myeloid Leukemia (CML). However, due to the high degree of structural conservation in the ATP

Technical Support Center: Primary Human Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

<_ Arriving at the "Pktpkkakkl experimental controls and best practices" technical support center, you find that "this compound" appears to be a placeholder for a more common and fundamental laboratory technique: Primary Human Cell Culture . This guide has been developed to address the significant challenges and nuances researchers face when working with these sensitive, physiologically relevant cells.

As a Senior Application Scientist, this center is designed to provide you with not just protocols, but the reasoning and expertise behind them, ensuring your experiments are built on a foundation of scientific integrity.

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices for working with primary human cells. Primary cells are isolated directly from living tissue and, unlike immortalized cell lines, have a finite lifespan, making their handling critical for reproducible and biologically relevant results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my primary cell viability so low after thawing?

A: This is a common and critical issue. Primary cells are extremely fragile during cryopreservation recovery.[4] Key causal factors include:

  • Slow Thawing: This allows ice crystals to recrystallize and damage cell membranes. Thawing should be rapid, typically in a 37°C water bath for only 1-2 minutes until just a tiny ice crystal remains.[1][2]

  • Centrifugation Post-Thaw: Many protocols for immortalized cells include a centrifugation step to remove DMSO. For most primary cells, this is highly detrimental as the mechanical stress is more harmful than the residual DMSO.[5] It's better to plate the cells directly and change the medium after 24 hours to remove any remaining cryoprotectant.[5][6]

  • Osmotic Shock: Adding cold medium to the thawed cell suspension or adding the full volume of medium at once can cause osmotic shock.[4] Always use pre-warmed (37°C) complete growth medium and add it slowly.[1][4]

Q2: My primary cells are not attaching to the flask/plate. What's wrong?

A: Failure to attach is often due to several factors:

  • Lack of Attachment Factors: Unlike some cell lines, primary cells are fastidious and often require a substrate that mimics the extracellular matrix.[1][7] Ensure you are using flasks or plates coated with the appropriate matrix (e.g., Collagen, Fibronectin, or specialized coating solutions).[4]

  • Over-trypsinization during Subculture: Excessive exposure to proteolytic enzymes like trypsin during passaging can strip the cell surface of essential adhesion proteins.[7] Use the lowest effective concentration of trypsin for the shortest possible time and monitor the cells closely under a microscope to prevent over-exposure.[5]

  • Cell Health: Poor viability upon thawing, contamination (especially mycoplasma), or cellular senescence can all lead to poor attachment.[4][7]

Q3: My cells grew well initially but have now stopped proliferating. Why?

A: Primary cells have a limited, predetermined number of cell divisions, a phenomenon known as the Hayflick Limit.[1][2] This is normal.

  • Senescence: The cells have likely reached their natural endpoint of proliferation and entered a state of senescence. This can be identified by a change in morphology, often appearing as large, flat, "pancake-looking" cells.[4]

  • Passage Number: It is crucial to use primary cells at the earliest possible passage for experiments to avoid genetic drift and ensure they are in an active growth phase.[5][8] Always cryopreserve early passage cells as a master stock.[8]

Q4: How can I be sure my primary cell culture is pure?

A: Primary cell cultures are rarely 100% pure upon isolation.[5]

  • Morphology: Be familiar with the expected morphology of your primary cell type and look for any contaminating cell types (e.g., fibroblasts are a common contaminant).[5]

  • Authentication: For critical applications, cell line authentication is the gold standard. Short Tandem Repeat (STR) profiling can confirm the identity and purity of human cell lines.[9][10] This should be performed when a new line is established and periodically during long-term culture.[9][11]

  • Selective Media: Using specialty media formulated with specific growth factors can favor the proliferation of the desired cell type over contaminants.[2][12]

Troubleshooting Guide: Specific Issues & Solutions

Symptom Potential Cause(s) Recommended Solution(s)
Sudden pH shift (Medium turns yellow/purple) Bacterial/Fungal Contamination: Rapid metabolism by microbes alters pH. Incorrect CO₂ Tension: The bicarbonate buffering system in the medium is balanced with the CO₂ in the incubator.[7]Contamination: Discard the culture immediately. Decontaminate the incubator and hood. Review aseptic technique.[7] CO₂ Imbalance: Check and calibrate the incubator's CO₂ levels. Ensure they match the sodium bicarbonate concentration in your medium (e.g., 5-10% CO₂ for 2.0-3.7 g/L NaHCO₃).[7]
Cloudy Medium, but cells look okay under low power Mycoplasma Contamination: These bacteria are too small to be seen with a standard light microscope and do not cause the dramatic pH shifts seen with other bacteria.Segregate and test the culture specifically for mycoplasma using a PCR-based or fluorescent dye (e.g., Hoechst 33258) method.[7][10] If positive, it is strongly recommended to discard the culture and decontaminate the work area.[7]
Clumped or uneven cell growth Inadequate Resuspension: Vigorous pipetting can damage sensitive primary cells, but insufficient mixing leads to uneven plating.[5] Incomplete Trypsin Neutralization: Residual trypsin activity can cause cells to clump and detach.Gently resuspend the cell pellet by pipetting slowly.[5] Rock the flask gently in multiple directions after seeding to ensure even distribution.[1][2] Ensure you are using a trypsin neutralizing solution and that it is mixed thoroughly with the cell suspension.[5]
Low Cell Yield After Subculture Subculturing at wrong confluency: Passaging cells when they are too sparse (<70%) or too confluent (>95%) can stress them.[13] Over-trypsinization: Using high concentrations of trypsin can damage primary cells.[8]Subculture primary cells when they are actively proliferating, typically at 80-90% confluency.[1][5] Use a lower concentration of Trypsin/EDTA and monitor detachment closely.[5][8]

Core Principles & Experimental Controls

A successful primary cell culture experiment is a self-validating system. This requires robust controls and adherence to best practices at every stage.

Workflow for Establishing a Primary Cell Culture

The following diagram illustrates the critical decision points and validation steps from tissue acquisition to a fully characterized and banked primary cell culture.

Primary_Cell_Culture_Workflow cluster_0 Phase 1: Isolation & Initiation cluster_1 Phase 2: Expansion & Characterization cluster_2 Phase 3: Banking & Experimentation Tissue 1. Tissue Acquisition (Ethical Approval) Disaggregation 2. Mechanical & Enzymatic Disaggregation Tissue->Disaggregation Isolate 3. Cell Isolation (e.g., Gradient Centrifugation) Disaggregation->Isolate Initiate 4. Initiate Culture (P0) (Specialized Medium + Antibiotics) Isolate->Initiate P1 5. First Passage (P1) (Remove Antibiotics) Initiate->P1 24-48h Attachment QC_Morphology 6. Quality Control - Morphology Check - Contamination Screen P1->QC_Morphology Expand 7. Expand Culture QC_Morphology->Expand Discard DISCARD CULTURE QC_Morphology->Discard Contaminated or Poor Morphology Authenticate 8. Cell Authentication (STR Profiling) Expand->Authenticate Cryo 9. Cryopreservation (Master & Working Banks) Authenticate->Cryo Identity Confirmed Authenticate->Discard Misidentified Thaw_QC 10. Thaw Test Vial (Viability & Recovery QC) Cryo->Thaw_QC Experiment 11. Proceed with Experiments Thaw_QC->Experiment QC Passed Thaw_QC->Discard QC Failed

Caption: Critical workflow from tissue isolation to a validated experimental cell bank.

Key Experimental Controls
  • Positive and Negative Controls: When testing the effect of a compound, always include an untreated (vehicle) control (negative) and a control known to elicit the expected effect (positive).

  • Passage Number Control: Because primary cells can change their characteristics with each passage, experiments should be performed on cells within a narrow passage range.[14] It is not advisable to use late-passage cells.[8]

  • Donor Variability Control: Primary cells from different donors can behave differently. When possible, repeat key experiments using cells from multiple donors to ensure the observed effect is not donor-specific.

  • Authentication as a Control: Regular cell line authentication ensures you are working with the correct cells, controlling for the massive variable of misidentification.[11][15]

Detailed Protocols

Protocol 1: Thawing Cryopreserved Primary Human Cells

This protocol is designed to maximize cell viability by minimizing thermal and mechanical stress.

  • Preparation: Pre-warm the complete, specialized growth medium for your specific cell type to 37°C.[1] Add the appropriate volume of medium to a pre-labeled culture flask (e.g., 10 mL for a T-75 flask) and place it in a 37°C, 5% CO₂ incubator for at least 30 minutes to equilibrate.[1][2]

  • Rapid Thawing: Remove one cryovial from the vapor phase of liquid nitrogen storage. Immediately immerse the vial in a 37°C water bath, keeping the cap and O-ring out of the water to prevent contamination.[1][2]

  • Monitor Thawing: Gently agitate the vial until the contents are just thawed. A small sliver of ice should remain. This entire process should not exceed 2 minutes.[1]

  • Aseptic Transfer: Remove the vial from the water bath and decontaminate the exterior with 70% ethanol.[1][2] Perform all subsequent steps in a sterile biological safety cabinet.

  • Direct Plating: Using a sterile pipette, gently transfer the entire contents of the cryovial directly into the pre-equilibrated culture flask containing warm medium. Do not centrifuge the cells.[2][5]

  • Distribution: Gently rock the flask to ensure an even distribution of cells.[1][2]

  • Incubation: Place the flask in the 37°C, 5% CO₂ incubator.

  • First Medium Change: Incubate for 24 hours to allow the cells to attach. After 24 hours, carefully aspirate the medium (which contains residual DMSO) and replace it with fresh, pre-warmed complete growth medium.[5]

Protocol 2: Subculturing (Passaging) Adherent Primary Cells

This protocol uses a low-concentration enzyme to detach cells while preserving their surface proteins.

  • Preparation: Pre-warm complete growth medium, a trypsin-neutralizing solution, and a low-concentration proteolytic enzyme solution (e.g., Trypsin/EDTA) to 37°C.

  • Observation: View the culture under a microscope to confirm it has reached the optimal confluency for subculturing (typically 80-90%).[5]

  • Wash: Aspirate the spent medium from the flask. Gently wash the cell monolayer with a sterile, isotonic, calcium-free buffer (e.g., DPBS) to remove any residual serum that may inhibit the enzyme. Aspirate the wash solution.

  • Enzymatic Detachment: Add a minimal volume of the pre-warmed enzyme solution to cover the cell monolayer (e.g., 2-3 mL for a T-75 flask).

  • Incubation & Monitoring: Place the flask in the incubator for a few minutes. Monitor the cells closely under a microscope. The cells are ready when they have rounded up and detach when the flask is gently tapped. Do not over-incubate.[5]

  • Neutralization: Immediately add a volume of pre-warmed trypsin-neutralizing solution that is at least equal to the volume of the enzyme solution used. This is a critical step to stop the enzymatic reaction and prevent cell damage.[5]

  • Cell Collection: Gently pipette the cell suspension up and down to break up any remaining cell clumps and create a single-cell suspension. Transfer the suspension to a sterile conical tube.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 150 x g) for 3-5 minutes to pellet the cells.[1]

  • Resuspension & Seeding: Aspirate the supernatant. Resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium. Count the cells and determine their viability. Seed new flasks at the recommended density for your cell type (e.g., 2,500 to 5,000 cells per cm²).[1]

References

  • PromoCell. (2017, August 31). Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. Retrieved from PromoCell website. [Link]

  • Kosheeka. (2020, October 5). Common Errors And Tech Tips For Primary Cell Culture. Retrieved from Kosheeka website. [Link]

  • MolecularCloud. (2023, November 6). Primary Cell Culture Problems and Solutions. Retrieved from MolecularCloud website. [Link]

  • Creative Bioarray. (n.d.). Primary Cell Culture Guide. Retrieved from Creative Bioarray website. [Link]

  • PromoCell. (n.d.). Best practices for primary cell culture. Retrieved from PromoCell website. [Link]

  • Asterand. (2014, April 4). Human Primary Epithelial Cell Instructions For Use. Retrieved from a public document source. [Link]

  • Weiskirchen, S., Schröder, S. K., Buhl, E. M., & Weiskirchen, R. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 12(5), 682. [Link]

  • ResearchGate. (2023, November 8). Free Primary Cell Culture Guide. Retrieved from ResearchGate, linking to an ATCC guide. [Link]

  • Alpha Lifetech. (2023, February 22). Primary Cell Culture Tips. Retrieved from Alpha Lifetech website. [Link]

  • University of Colorado Cancer Center. (2023, May). Best Laboratory Practices for Cell Line and Tissue Sample Authentication. Retrieved from University of Colorado website. [Link]

  • ResearchGate. (2012, June 20). When to use Primary cells and when to use cell line? Does Passaging change the primary cells' characteristics?. Retrieved from ResearchGate discussion. [Link]

  • Procell. (2025, March 4). Cell STR Authentication: The Gold Standard for Ensuring Cell Identity. Retrieved from Procell website. [Link]

Sources

Pktpkkakkl Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of the novel protein, Pktpkkakkl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing the yield and purity of this compound. We understand that working with a novel protein presents unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in scientific principles and field-proven insights to ensure your success.

Section 1: Expression Optimization - The Foundation of High Yield

A successful purification strategy begins with robust and soluble protein expression. Low expression levels or the formation of insoluble aggregates are common hurdles that directly impact the final yield.[1][2]

FAQ 1: My this compound expression levels are very low. What can I do?

Low expression can be a significant bottleneck. Here are several factors to consider for optimizing the expression of this compound:

  • Codon Optimization: The presence of rare codons in your this compound gene sequence can hinder efficient translation in the expression host.[3] Consider synthesizing a gene with codons optimized for your chosen expression system (e.g., E. coli, yeast, mammalian cells).

  • Promoter Strength and Induction Conditions: Strong promoters can sometimes lead to rapid protein production, overwhelming the cellular folding machinery and resulting in aggregation.[3] Try using a weaker promoter or reducing the concentration of the induction agent (e.g., IPTG) to slow down the rate of transcription.[3]

  • Expression Temperature: Lowering the cultivation temperature (e.g., from 37°C to 15-25°C) after induction can significantly improve the solubility of many recombinant proteins by slowing down protein synthesis and allowing more time for proper folding.[3]

  • Choice of Expression Host: Different host strains have varying capacities for protein folding and post-translational modifications.[4] If expressing in E. coli, consider strains engineered to enhance disulfide bond formation or to compensate for rare codons. For complex proteins, eukaryotic systems like yeast or mammalian cells might be more suitable.[4]

Experimental Workflow: Optimizing this compound Expression Conditions

Expression_Optimization_Workflow cluster_Expression Expression Optimization Start Low this compound Expression Codon_Opt Codon Optimize Gene Start->Codon_Opt Vector_Choice Select Appropriate Vector (e.g., promoter strength) Codon_Opt->Vector_Choice Host_Choice Choose Optimal Host Strain Vector_Choice->Host_Choice Induction_Opt Optimize Induction (Concentration, Time) Host_Choice->Induction_Opt Temp_Opt Optimize Temperature (15-37°C) Induction_Opt->Temp_Opt Analysis Analyze Expression by SDS-PAGE & Western Blot Temp_Opt->Analysis Proceed Proceed to Purification Analysis->Proceed

Caption: Workflow for optimizing this compound expression.

FAQ 2: this compound is forming inclusion bodies. How can I improve its solubility?

Inclusion bodies are dense, insoluble aggregates of misfolded protein.[4] While recovery from inclusion bodies is possible, it often involves harsh denaturation and refolding steps that can be inefficient. A better approach is to prevent their formation in the first place.

  • Solubility-Enhancing Fusion Tags: Fusing this compound with a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility.[5] These tags can often be removed by proteolytic cleavage after purification.[5]

  • Lysis Buffer Composition: Ensure your lysis buffer is optimized for this compound's stability. This includes appropriate pH, ionic strength, and the addition of stabilizing agents.[1]

  • Expression Conditions: As mentioned in FAQ 1, lowering the expression temperature and reducing the inducer concentration are effective strategies to promote proper folding and reduce aggregation.[1][3]

If inclusion bodies are unavoidable, a denaturation/refolding protocol will be necessary. This typically involves solubilizing the inclusion bodies with strong denaturants like urea or guanidinium chloride, followed by a gradual removal of the denaturant to allow the protein to refold.

Section 2: Purification Troubleshooting

Once you have optimized expression, the next step is purification. This multi-step process often involves different chromatography techniques, each with its own set of potential challenges.

FAQ 3: this compound is not binding to the affinity column. What's going wrong?

Failure to bind to an affinity column is a common issue that can halt your purification progress.[6]

  • Verify the Affinity Tag: Ensure the affinity tag (e.g., His-tag, GST-tag) is present and accessible.[6] Sequence your construct to confirm the tag is in-frame and that there are no mutations.[6] You can also perform a Western blot on the crude lysate using an anti-tag antibody to confirm expression of the tagged protein.[6]

  • Binding Buffer Conditions: The composition of your binding buffer is critical. For His-tagged proteins, ensure the buffer does not contain chelating agents like EDTA, which can strip the metal ions from the resin.[7] The pH of the buffer should also be optimized for binding; for His-tags, a pH around 7.5-8.0 is typical.

  • Flow Rate: The kinetics of binding between the tagged protein and the resin can be slow.[8] Reducing the flow rate during sample application can increase the residence time on the column, allowing for more efficient binding.[8]

  • Column Equilibration: Ensure the column is properly equilibrated with the binding buffer before loading your sample. Incomplete equilibration can lead to poor binding.

Troubleshooting Affinity Chromatography

Affinity_Troubleshooting Problem This compound Fails to Bind to Affinity Column Check_Tag Is the affinity tag present and accessible? Problem->Check_Tag Check_Buffer Are binding buffer conditions optimal? Problem->Check_Buffer Check_Flow Is the flow rate too high? Problem->Check_Flow Check_Equil Is the column properly equilibrated? Problem->Check_Equil Solution_Tag Verify sequence. Perform Western blot. Check_Tag->Solution_Tag Solution_Buffer Check pH, remove interfering agents (e.g., EDTA for His-tag). Check_Buffer->Solution_Buffer Solution_Flow Decrease flow rate during sample loading. Check_Flow->Solution_Flow Solution_Equil Ensure complete equilibration with binding buffer. Check_Equil->Solution_Equil

Caption: Decision tree for troubleshooting affinity chromatography binding issues.

FAQ 4: My this compound yield is low after ion-exchange chromatography (IEX). How can I improve recovery?

Ion-exchange chromatography separates proteins based on their net charge. Low recovery can be due to either poor binding or inefficient elution.[9]

  • Incorrect Buffer pH and pI: For cation exchange, the buffer pH should be at least 0.5 units below the isoelectric point (pI) of this compound. For anion exchange, the pH should be at least 0.5 units above the pI.[9] If the pI of this compound is unknown, you may need to perform a pH scouting study to determine the optimal binding conditions.

  • Ionic Strength of the Sample: High salt concentrations in the sample can prevent the protein from binding to the IEX resin.[9] It may be necessary to desalt or dialyze your sample into the IEX start buffer before loading.[9]

  • Elution Conditions: If the protein binds but does not elute, the elution conditions may be too mild.[10] You can increase the salt concentration in the elution buffer or create a steeper gradient.[10] Conversely, if the protein elutes too early, the interaction is too weak, and you may need to adjust the pH to increase the protein's charge.[10]

FAQ 5: I'm losing this compound during size-exclusion chromatography (SEC). What could be the reason?

Size-exclusion chromatography separates proteins based on size and is often used as a final polishing step. Protein loss during SEC can be perplexing.

  • Aggregation: this compound may be aggregating and precipitating on the column.[11] This can be caused by high protein concentration or suboptimal buffer conditions. Try injecting a more dilute sample or screening for buffer additives that improve solubility.

  • Nonspecific Interactions: The protein may be interacting with the SEC resin itself.[11] This is more common with certain types of resins. Including a moderate concentration of salt (e.g., 150-500 mM NaCl) in the running buffer can help to minimize these ionic interactions.

  • Protein Instability: The protein may simply be unstable in the SEC running buffer. Ensure the buffer composition is one in which the protein has demonstrated stability.

Section 3: Purity and Stability

Achieving a high yield is only half the battle; the final product must also be pure and stable.

FAQ 6: My purified this compound preparation is contaminated with endotoxins. How can I remove them?

Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria (like E. coli) and are common contaminants in recombinant protein preparations.[12] Their removal is critical for many downstream applications, especially those involving cell-based assays or in vivo studies.[13]

  • Phase Separation with Triton X-114: This detergent-based method is effective at removing endotoxins.[12][14] The protein sample is mixed with Triton X-114, and upon warming, the solution separates into an aqueous phase (containing the protein) and a detergent-rich phase (containing the endotoxin).[14]

  • Anion-Exchange Chromatography: Under conditions where most proteins are not strongly bound (e.g., physiological pH), the highly negatively charged endotoxins will bind tightly to an anion-exchange resin.[12][15] This allows for the separation of the protein from the endotoxin.

  • Affinity Resins: Specialized affinity chromatography resins that utilize ligands with a high affinity for endotoxins (such as polymyxin B) can also be used for effective removal.[14]

Table 1: Comparison of Endotoxin Removal Methods

MethodPrincipleProtein RecoveryKey Considerations
Triton X-114 Phase Separation Detergent-based partitioning>90%[14]Residual detergent may need to be removed.
Anion-Exchange Chromatography Charge-based separationHighRequires optimization of buffer pH and ionic strength.[15]
Affinity Chromatography Specific binding of endotoxinHighResin can be expensive; potential for ligand leaching.
FAQ 7: How should I store my purified this compound to ensure its long-term stability?

Proper storage is crucial to maintain the activity and integrity of your purified protein.[16]

  • Storage Temperature: For short-term storage (days to weeks), 4°C is often sufficient.[16][17] For long-term storage, freezing at -80°C is recommended.[17][18]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can denature proteins, store your purified this compound in single-use aliquots.[18][19][20]

  • Cryoprotectants: When freezing, the addition of a cryoprotectant like glycerol (at 25-50% v/v) can prevent the formation of ice crystals that can damage the protein.[17][19]

  • Buffer Additives: Including additives in the storage buffer can enhance stability.[18]

    • Reducing agents (e.g., DTT, TCEP) can prevent oxidation of cysteine residues.

    • Chelating agents (e.g., EDTA) can prevent metal-catalyzed oxidation.[16]

    • Antimicrobial agents (e.g., sodium azide) can be added for storage at 4°C to prevent microbial growth.[16]

Step-by-Step Protocol: Preparing this compound for Long-Term Storage

  • Determine Final Concentration: Concentrate the purified this compound to the desired stock concentration (ideally >1 mg/mL to reduce loss due to binding to the storage tube).[17][19]

  • Buffer Exchange: If necessary, perform a buffer exchange into a suitable storage buffer. A common storage buffer is PBS or Tris-based buffer containing additives.

  • Add Cryoprotectant: Add sterile glycerol to a final concentration of 50% (v/v) and mix gently.

  • Aliquot: Dispense the protein-glycerol mixture into single-use, low-protein-binding microcentrifuge tubes.[18]

  • Flash Freeze: Snap-freeze the aliquots in liquid nitrogen to minimize ice crystal formation.

  • Store: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

References

  • BioPharm International.
  • Rockland Immunochemicals.
  • Sigma-Aldrich.
  • Cytiva. Troubleshooting protein loss during ion exchange (IEX)
  • PubMed. Single step protocol to purify recombinant proteins with low endotoxin contents.
  • Elsevier Science.
  • Cytiva.
  • G-Biosciences.
  • PubMed.
  • PubMed.
  • West Bioscience. Protein storage.
  • Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution.
  • Genext Genomics. Best Practices for Recombinant Protein Storage & Stability.
  • Sino Biological. Endotoxin Removal Methods, Steps, and More.
  • Bitesize Bio.
  • PubMed.
  • SpringerLink.
  • GoldBio.
  • Thermo Fisher Scientific.
  • New England Biolabs. FAQ: How should I store my protein after it is purified?.
  • Patsnap Synapse. Step-by-Step Protocol for Optimizing Recombinant Protein Expression.
  • Sigma-Aldrich.
  • Biocompare. Keeping Your Cool When Storing Purified Protein.
  • Alfa Chemistry. Ion-Exchange Chromatography - Common Problems & Practical Solutions.
  • Thermo Fisher Scientific. Choosing a Vector and Purification Method for In Vitro Protein Expression.
  • Creative Biolabs.
  • Bio-Rad. Challenges and Solutions in Purifying Recombinant Proteins.
  • Thermo Fisher Scientific.
  • GE Healthcare.
  • Sigma-Aldrich.
  • New England Biolabs. FAQ: My purification failed and/or why is my yield lower than expected?.
  • Merck Millipore.
  • Merck Millipore.
  • PubMed Central (PMC).
  • Unchained Labs.
  • Chrom Tech, Inc.
  • YouTube. Optimize Buffer Composition | Transferring the Proteins.
  • YouTube.
  • Bitesize Bio.
  • Avantor.
  • PubMed Central (PMC). Strategies to Optimize Protein Expression in E. coli.
  • LCGC International.
  • Sigma-Aldrich.
  • ResearchGate. (PDF)
  • Cytiva. How to overcome issues with low or no recovery of his-tagged proteins.
  • Pearson.
  • ResearchGate.
  • Reddit.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。